1-Phenylisatin
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPWBIMRYXUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222626 | |
| Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723-89-7 | |
| Record name | 1-Phenylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2,3-dione, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 723-89-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylisatin: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Phenylisatin, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It covers its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and key biological activities, with a focus on its role as a selective Cannabinoid Receptor 2 (CB2R) agonist.
Chemical Identity and Structure
This compound, also known by its IUPAC name 1-phenylindole-2,3-dione, is an N-substituted derivative of isatin.[1] The core structure consists of an indole bicyclic system with ketone groups at positions 2 and 3, and a phenyl group attached to the nitrogen atom at position 1.[1][2] The phenyl ring is not coplanar with the isatin moiety, exhibiting a dihedral angle of 50.59 (5)°.[2]
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-phenylindole-2,3-dione[1] |
| CAS Number | 723-89-7 |
| Molecular Formula | C₁₄H₉NO₂[3] |
| SMILES | O=C1N(c2ccccc2)c3ccccc3C1=O |
| InChI Key | UWCPWBIMRYXUOU-UHFFFAOYSA-N |
| Synonyms | N-Phenylisatin, 1-Phenyl-2,3-indolinedione, 1-Phenyl-1H-indole-2,3-dione[1][3][4] |
Physicochemical and Crystallographic Properties
This compound presents as a light yellow to orange or brown crystalline powder.[4][5] It is characterized by its insolubility in water.[5][6]
Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 223.23 g/mol | [1][3] |
| Melting Point | 138-143 °C | [4][5] |
| Appearance | Light yellow to brown crystalline powder | [4] |
| Solubility | Insoluble in water | [6] |
| Topological Polar Surface Area | 37.4 Ų |[1] |
Crystallographic Data The crystal structure of this compound has been determined to be orthorhombic. The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between the benzene and phenyl rings of adjacent molecules.[2]
| Parameter | Value |
| Crystal System | Orthorhombic[2] |
| Space Group | Pbca[2] |
| a | 3.9677 (1) Å[2] |
| b | 13.3259 (4) Å[2] |
| c | 20.3397 (7) Å[2] |
| V | 1075.42 (6) ų[2] |
| Z | 4[2] |
Synthesis of this compound
A common and effective method for the synthesis of N-substituted isatins is the Stolle synthesis.[7] This process involves the cyclization of an N-aryl-α-chloroacetanilide, though variations exist. A related pathway involves the intramolecular Friedel-Crafts cyclization of an N,N-diaryl oxamic acid chloride, which can be prepared from diphenylamine and oxalyl chloride.[8]
Experimental Protocol: Stolle Synthesis
-
Amide Formation: To a solution of diphenylamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, slowly add oxalyl chloride (1.1 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the crude N,N-diphenyloxamic acid chloride intermediate.
-
Cyclization: Dissolve the crude intermediate in a high-boiling point solvent like nitrobenzene or use it in a neat reaction.
-
Add anhydrous aluminum chloride (AlCl₃, 2-3 equivalents) portion-wise, controlling the initial exothermic reaction.
-
Heat the mixture to 120-140 °C for 2-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice and concentrated HCl to decompose the aluminum complex.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.[1]
-
¹H NMR: The spectrum will show characteristic signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons of the fused benzene ring and the N-phenyl substituent.
-
¹³C NMR: The spectrum will display 14 distinct carbon signals, including two characteristic downfield signals for the C2 and C3 carbonyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dicarbonyl system, typically appearing in the range of 1720-1760 cm⁻¹.[9]
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 223.23).[1]
Biological Activity and Mechanism of Action
This compound is recognized as a potential anticancer and anti-HIV agent. Its most well-characterized activity is as a selective agonist for the Cannabinoid-2 (CB2) receptor.[10] This interaction is the basis for its protective effects against chemotherapy-induced nephrotoxicity.
Mechanism of Protection Against Cisplatin-Induced Nephrotoxicity Cisplatin, a common chemotherapeutic agent, induces kidney damage by promoting oxidative stress, inflammation, and apoptosis in renal cells.[10][11] this compound has been shown to mitigate this damage by activating the CB2 receptor.[10] This activation leads to a downstream cascade that counteracts the harmful effects of cisplatin. The process involves the reduction of pro-inflammatory markers like TNF-α and NF-κB, a decrease in apoptotic markers such as caspase-3 and Bax, and the attenuation of oxidative stress.[10][11]
Experimental Protocol: In Vivo Model of Cisplatin-Induced Nephrotoxicity This protocol is based on studies evaluating the protective effects of CB2R agonists.[10]
-
Animals: Use male C57BL/6 mice (or a similar strain), 8-10 weeks old. House animals under standard conditions with free access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment begins.
-
Grouping: Divide animals into at least four groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Cisplatin only.
-
Group 3: this compound + Cisplatin.
-
Group 4: this compound only.
-
-
Dosing Regimen:
-
Administer this compound (e.g., 1-10 mg/kg, dissolved in a suitable vehicle like DMSO/saline) or vehicle via intraperitoneal (i.p.) injection for 3-5 consecutive days.
-
On the final day of pretreatment, administer a single nephrotoxic dose of cisplatin (e.g., 20 mg/kg, i.p.) to Groups 2 and 3, one hour after the final this compound/vehicle dose.
-
-
Sample Collection: Euthanize animals 72 hours after the cisplatin injection.
-
Collect blood via cardiac puncture for serum analysis (creatinine, BUN).
-
Perfuse kidneys with cold saline and harvest them. One kidney can be snap-frozen in liquid nitrogen for molecular analysis (qRT-PCR, Western blot for inflammatory/apoptotic markers), and the other fixed in 10% neutral buffered formalin for histopathological examination (H&E staining).
-
Endpoint Analysis:
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Oxidative Stress: Perform assays on kidney homogenates for malondialdehyde (MDA) and reduced glutathione (GSH) levels.
-
Inflammation & Apoptosis: Analyze kidney tissue for the expression of genes/proteins like TNF-α, NF-κB, Caspase-3, Bax, and Bcl-2.
-
Histopathology: Score kidney sections for signs of tubular necrosis, inflammation, and cast formation.
-
Applications and Safety
Beyond its direct biological effects, this compound serves as a crucial starting material or intermediate for synthesizing a wide range of other bioactive molecules, including:
-
Indolin-2,3-dione Schiff bases with potential antimycobacterial activity.
-
Antiproliferative and antipyretic agents.[12]
-
Phenylacetamides as anticonvulsant agents.[12]
-
Selective galanin GAL3 receptor antagonists.
Safety Information
| Hazard Information | Details |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Statement | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Storage Class | 11: Combustible Solids |
References
- 1. This compound | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. bdmaee.net [bdmaee.net]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | 723-89-7 | Benchchem [benchchem.com]
- 8. Linopirdine - Wikipedia [en.wikipedia.org]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]
1-Phenylisatin (CAS 723-89-7): An In-depth Technical Guide
This technical guide provides a comprehensive overview of 1-Phenylisatin (CAS 723-89-7), intended for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, synthesis, and pharmacological activities of this compound, with a focus on its mechanism of action as a selective Cannabinoid-2 (CB2) receptor agonist.
Physicochemical Properties and Identification
This compound, also known as 1-Phenyl-1H-indole-2,3-dione or N-Phenylisatin, is an isatin derivative with the molecular formula C₁₄H₉NO₂.[1] It presents as a yellowish or brownish powder and is insoluble in water.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 723-89-7 | [1] |
| Molecular Formula | C₁₄H₉NO₂ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Yellowish or brownish powder | [4] |
| Melting Point | 138-140 °C | [2] |
| Boiling Point | 388.8 °C at 760 mmHg | |
| Solubility | Insoluble in water | [2][3] |
| logP (Octanol/Water) | 2.548 (Crippen Method) | [1] |
| Molar Refractive Index | 62.08 | [3] |
| Molar Volume | 166.7 cm³/mol | [3] |
Table 2: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-phenylindole-2,3-dione |
| InChI | 1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H |
| InChIKey | UWCPWBIMRYXUOU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O |
| Synonyms | 1-Phenyl-1H-indole-2,3-dione, N-Phenylisatin, 1-Phenyl-2,3-indolinedione |
Synthesis of this compound
The most common and effective method for the synthesis of N-substituted isatins, including this compound, is the Stolle synthesis.[5][6][7][8] This two-step procedure involves the acylation of an aniline derivative followed by an intramolecular Friedel-Crafts reaction.[5][6]
Stolle Synthesis Workflow
Caption: Workflow of the Stolle Synthesis for this compound.
Experimental Protocol: Stolle Synthesis of this compound (Representative)
This protocol is a representative procedure based on the general principles of the Stolle synthesis.
Materials:
-
Diphenylamine
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or other suitable solvent
-
Hydrochloric acid (HCl), dilute
-
Ice
-
Standard laboratory glassware and apparatus for reflux and filtration
Procedure:
-
Formation of the Intermediate:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diphenylamine in anhydrous carbon disulfide.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of oxalyl chloride dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure the completion of the acylation reaction, forming the N-(oxalyl)-diphenylamine chloride intermediate.
-
Remove the solvent under reduced pressure.
-
-
Intramolecular Cyclization:
-
To the crude intermediate, add fresh anhydrous carbon disulfide.
-
Gradually add an excess of powdered anhydrous aluminum chloride in small portions with vigorous stirring. The amount of AlCl₃ is typically 2-3 molar equivalents.
-
After the addition of the Lewis acid, reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The crude this compound will precipitate.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.
-
Pharmacological Activities
This compound has been investigated for a range of pharmacological activities, including potential anticancer, anti-HIV, and anticonvulsant properties.[2] A significant area of research has focused on its role as a selective Cannabinoid-2 (CB2) receptor agonist.
Selective Cannabinoid-2 (CB2) Receptor Agonism and Nephroprotection
This compound has been identified as a selective CB2 receptor agonist that exhibits protective effects against cisplatin-induced nephrotoxicity.[9][10] Its mechanism of action in this context involves anti-apoptotic, anti-inflammatory, and antioxidant pathways.[9][10]
Caption: Protective signaling pathway of this compound against cisplatin-induced nephrotoxicity.
Experimental Protocol: In Vivo Cisplatin-Induced Nephrotoxicity Model
The following protocol details the in vivo experiment demonstrating the nephroprotective effects of this compound.
Animals: Male Swiss albino mice.
Experimental Groups:
-
Group I (Control): Received normal saline.
-
Group II (this compound only): Received this compound for 7 days.
-
Group III (Cisplatin only): Received a single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) on day 5.
-
Group IV (this compound + Cisplatin): Received this compound for 7 days and a single i.p. injection of cisplatin on day 5.
-
Group V (Antagonist + this compound + Cisplatin): Received the CB2 antagonist AM630, 15 minutes before this compound for 7 days, and a single i.p. injection of cisplatin on day 5.
Procedure:
-
Acclimatize animals to laboratory conditions for one week.
-
Administer treatments to the respective groups as described above.
-
Sacrifice the mice 72 hours after the cisplatin injection.
-
Collect blood samples for the assessment of serum creatinine and urea levels.
-
Isolate the kidneys for histopathological examination and biochemical analyses.
-
Biochemical analyses on kidney homogenates include measuring markers of oxidative stress (MDA and GSH), inflammation (TNF-α, NF-κB), and apoptosis (Bax, Bcl-2, and caspase-3).
-
CB2 receptor expression in the kidney tissue is also investigated.
Caption: Workflow for the in vivo study of this compound's nephroprotective effects.
Anticancer and Anti-HIV Activities
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Selected human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Objective: To determine the concentration of this compound that inhibits HIV replication by 50% (EC₅₀).
Materials:
-
MT-4 (human T-cell leukemia) cells
-
HIV-1 stock
-
This compound
-
Complete cell culture medium
-
96-well microtiter plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a cell viability assay like MTT).
Procedure:
-
Plate MT-4 cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a known amount of HIV-1.
-
Include control wells with cells and virus but no compound (virus control) and cells with no virus and no compound (cell control).
-
Incubate the plate for 4-5 days.
-
Quantify the extent of HIV-1 replication in each well using a chosen method.
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the virus control.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound is a versatile isatin derivative with well-defined physicochemical properties. Its synthesis is readily achievable through the Stolle synthesis. The compound exhibits significant pharmacological potential, most notably as a selective CB2 receptor agonist with demonstrated nephroprotective effects against cisplatin-induced toxicity. This activity is mediated through the modulation of apoptotic, inflammatory, and oxidative stress pathways. While its anticancer and anti-HIV activities are reported, further quantitative studies are required to fully elucidate its potency in these areas. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.
References
- 1. chemeo.com [chemeo.com]
- 2. This compound | 723-89-7 [chemicalbook.com]
- 3. bdmaee.net [bdmaee.net]
- 4. biofuranchem.com [biofuranchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 9. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-Phenylisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylisatin (1-phenylindole-2,3-dione), a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols to aid in the replication and validation of these findings.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.68 | d | 7.7 | 1H | H-7 |
| 7.61 | t | 7.8 | 1H | H-5 |
| 7.55-7.48 | m | 3H | H-3', H-4', H-5' | |
| 7.42 | d | 8.1 | 2H | H-2', H-6' |
| 7.19 | t | 7.5 | 1H | H-6 |
| 6.90 | d | 8.0 | 1H | H-4 |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 183.8 | C-3 (C=O) |
| 157.5 | C-2 (C=O) |
| 150.8 | C-7a |
| 138.5 | C-5 |
| 133.9 | C-1' |
| 129.8 | C-3', C-5' |
| 129.2 | C-4' |
| 126.7 | C-2', C-6' |
| 125.6 | C-6 |
| 124.0 | C-7 |
| 117.8 | C-3a |
| 111.4 | C-4 |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1738 | Strong | C=O stretching (C-2 ketone) |
| 1715 | Strong | C=O stretching (C-3 ketone) |
| 1608 | Strong | C=C aromatic stretching |
| 1468 | Medium | C-H bending |
| 1365 | Medium | C-N stretching |
| 1184 | Medium | C-C stretching |
| 758 | Strong | C-H out-of-plane bending |
| 692 | Strong | C-H out-of-plane bending |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 223 | 100 | [M]⁺ (Molecular Ion) |
| 195 | 85 | [M-CO]⁺ |
| 167 | 40 | [M-2CO]⁺ |
| 166 | 35 | [C₁₂H₈N]⁺ |
| 139 | 20 | [C₁₁H₇]⁺ |
| 91 | 30 | [C₆H₅N]⁺ |
| 77 | 50 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, the spectral width was 8278 Hz with an acquisition time of 3.94 seconds. For ¹³C NMR, a proton-decoupled spectrum was obtained with a spectral width of 24038 Hz and a relaxation delay of 2.0 seconds.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.[1] The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired using an electron ionization (EI) method on a gas chromatograph-mass spectrometer (GC-MS). The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the source temperature was maintained at 200°C.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Crystal structure of 1-Phenylisatin
An In-depth Technical Guide to the Crystal Structure of 1-Phenylisatin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the crystal structure of this compound (1-phenylindole-2,3-dione), a molecule of significant interest due to its diverse biological activities. This document details the crystallographic data, experimental methodologies for its structural determination, and its interaction with biological pathways.
Molecular and Crystal Structure
This compound, with the chemical formula C₁₄H₉NO₂, crystallizes in an orthorhombic system.[1] The isatin core of the molecule is nearly planar, while the phenyl ring is twisted at a significant angle relative to this plane.[1] This three-dimensional conformation is crucial for its biological activity and intermolecular interactions within the crystal lattice.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of its solid-state conformation. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.22 g/mol [1] |
| Crystal System | Orthorhombic[1] |
| Space Group | P2₁2₁2₁ |
| a | 3.9677 (1) Å[1] |
| b | 13.3259 (4) Å[1] |
| c | 20.3397 (7) Å[1] |
| α, β, γ | 90° |
| Volume | 1075.42 (6) ų[1] |
| Z | 4[1] |
| Temperature | 293 K[1] |
| Radiation | Mo Kα[1] |
| Dihedral Angle (Isatin/Phenyl) | 50.59 (5)°[1] |
Molecular Geometry and Intermolecular Interactions
The planarity of the isatin unit is a notable feature, with a mean deviation of only 0.004 (2) Å from the least-squares plane defined by its nine constituent atoms.[1] The phenyl ring's dihedral angle of 50.59 (5)° with the isatin plane is a key conformational parameter.[1]
The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds.[1] Additionally, the structure exhibits two slipped π–π stacking interactions: one between the benzene rings of neighboring molecules and another between the phenyl rings of adjacent molecules.[1] These non-covalent interactions play a crucial role in the stability of the crystal lattice.
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental steps, from crystal growth to data analysis.
Synthesis and Crystallization
While this compound is commercially available, its synthesis can be achieved through methods like the Stolle synthesis, which involves the cyclization of α-anilino-phenylacetic acid derivatives. For crystallographic studies, high-purity single crystals are required. A common method for obtaining diffraction-quality crystals of this compound is through sublimation under reduced pressure.[1]
References
An In-depth Technical Guide to the Discovery and History of 1-Phenylisatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylisatin, an N-substituted derivative of isatin, is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Historically, its synthesis is rooted in the early 20th-century development of methods for N-substituted isatins, notably the Stolle synthesis. This document provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details its synthesis, physicochemical properties, and its notable biological activity as a selective Cannabinoid-2 (CB2) receptor agonist, which imparts it with anti-inflammatory, antioxidant, and anti-apoptotic properties. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.
Discovery and History
The history of this compound is intrinsically linked to the parent compound, isatin, which was first isolated in 1841 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo. The development of synthetic routes to the isatin core, such as the Sandmeyer isatin synthesis (1919), paved the way for the creation of a wide array of derivatives.
The most relevant synthetic method for this compound is the Stolle synthesis , first reported by Robert Stollé between 1913 and 1914.[1] This method provides an effective route for the synthesis of N-substituted isatins by reacting an aniline derivative with oxalyl chloride, followed by a cyclization step.[1][2] While it is not definitively documented that Stollé himself synthesized this compound, his developed methodology is the foundational and most direct approach for its preparation. A notable application of this method is in the synthesis of the cognition-enhancing drug Linopirdine, where this compound is a key intermediate formed from diphenylamine and oxalyl chloride.[3]
Physicochemical Properties
This compound is an orange, crystalline powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO₂ | [4] |
| Molecular Weight | 223.23 g/mol | [4] |
| CAS Number | 723-89-7 | [4] |
| Melting Point | 138-140 °C | [3] |
| Appearance | Orange powder | [5] |
| Solubility | Insoluble in water | [5] |
| InChIKey | UWCPWBIMRYXUOU-UHFFFAOYSA-N | [4] |
Synthesis of this compound (Stolle Synthesis)
The Stolle synthesis is an efficient method for preparing N-substituted isatins. For this compound, the synthesis involves two main steps: the formation of an intermediate N-phenyloxanilyl chloride from diphenylamine and oxalyl chloride, followed by an intramolecular Friedel-Crafts cyclization.
Experimental Protocol: Stolle Synthesis of this compound
Materials:
-
Diphenylamine
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Ice
Procedure:
-
Amide Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diphenylamine in an inert solvent such as carbon disulfide.
-
Cool the solution in an ice bath and slowly add an equimolar amount of oxalyl chloride dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the evolution of hydrogen chloride gas ceases.
-
Remove the solvent under reduced pressure to obtain the crude N-phenyloxanilyl chloride intermediate.
-
Cyclization (Friedel-Crafts): To the crude intermediate, add an excess of anhydrous aluminum chloride.
-
Heat the mixture gently to initiate the intramolecular cyclization reaction. The reaction is often exothermic and may require cooling to control the temperature.
-
After the reaction is complete, cool the mixture and carefully hydrolyze it by adding crushed ice and concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Biological Activity and Mechanism of Action
This compound has been identified as a selective agonist for the Cannabinoid-2 (CB2) receptor.[6] This interaction is the basis for its observed anti-inflammatory, anti-apoptotic, and antioxidant properties.[6][7]
Quantitative Biological Data
While extensive quantitative data for this compound is not widely available in the public domain, its role as a selective CB2 receptor agonist is well-established. For context, the binding affinities (Ki) of various ligands for the CB2 receptor are often in the nanomolar range. For instance, the well-known synthetic cannabinoid CP55,940 has a Ki value of approximately 0.7 nM for the CB2 receptor. The specific Ki and IC50 values for this compound require further dedicated experimental determination.
Signaling Pathways
Anti-inflammatory and Anti-apoptotic Effects via CB2 Receptor Activation:
Activation of the G-protein coupled CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).[2] This prevents the activation of Protein Kinase A (PKA), a key enzyme that would otherwise promote the activation of the transcription factor NF-κB.[6] The inhibition of the NF-κB pathway leads to a downregulation of pro-inflammatory cytokines such as TNF-α.[6]
Furthermore, CB2 receptor activation modulates the intrinsic apoptotic pathway.[8] It has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio inhibits the activation of caspase-3, a key executioner caspase, thereby preventing apoptosis.[6][9]
Visualizations
Experimental Workflow for Stolle Synthesis
Caption: Workflow for the Stolle synthesis of this compound.
Signaling Pathway of this compound via CB2 Receptor
Caption: this compound's signaling via the CB2 receptor.
Conclusion
This compound is a historically significant isatin derivative with well-defined synthetic routes and important biological activities. Its role as a selective CB2 receptor agonist positions it as a valuable molecule for research in inflammatory diseases, neuroprotection, and oncology. The provided technical information, including experimental protocols and signaling pathway diagrams, serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CB2 receptor activation inhibits the phagocytic function of microglia through activating ERK/AKT-Nurr1 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CB2 cannabinoid receptor signals apoptosis via ceramide-dependent activation of the mitochondrial intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 1-Phenylisatin from Isatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of heterocyclic compounds, widely recognized for their versatile biological activities and as crucial precursors in the synthesis of various pharmaceuticals. The N-substitution of the isatin core, particularly with an aryl group to form compounds like 1-phenylisatin, can significantly modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from isatin, focusing on methodologies pertinent to drug discovery and development. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical transformations.
Core Synthetic Methodologies
The synthesis of this compound from isatin is predominantly achieved through N-arylation reactions. The key challenge lies in the relatively low nucleophilicity of the nitrogen atom within the isatin ring. This guide will focus on three prominent methods that have been successfully employed: the use of organobismuth reagents, the Ullmann condensation, and the Chan-Lam coupling reaction.
N-Arylation using Triphenylbismuth Diacetate
A reliable method for the N-phenylation of isatin involves the use of a hypervalent bismuth reagent, specifically triphenylbismuth diacetate, in the presence of a copper catalyst. This approach offers a direct route to this compound under relatively mild conditions.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound using triphenylbismuth diacetate is provided below, based on established patent literature[1][2]:
-
Materials:
-
Isatin
-
Triphenylbismuth diacetate
-
Copper powder
-
Methylene chloride (freshly distilled from P₂O₅)
-
Nitrogen gas
-
Silica gel for preparative plate chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a 25 ml round-bottom flask under a nitrogen atmosphere, place 25 mg of isatin.
-
Add 300 mg of triphenylbismuth diacetate and 10 ml of freshly distilled methylene chloride, ensuring the nitrogen atmosphere is maintained.
-
To this mixture, add 3 mg of copper powder.
-
Stir the reaction mixture at reflux for four hours.
-
After four hours, add an additional portion of 95 mg of triphenylbismuth diacetate to the reaction mixture.
-
Continue to reflux the mixture for an additional twelve hours.
-
Upon completion of the reaction, the desired product, N-phenyl isatin, is purified from the reaction mixture.
-
Purification is achieved using a 2 mm silica preparative plate (e.g., ANALTECH UNIPLATE Silica Gel GF) with a solvent system of 1:1 hexane/ethyl acetate.
-
The purified product is obtained as a solid.
-
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Isatin | [1][2] |
| Reagents | Triphenylbismuth diacetate, Copper powder | [1][2] |
| Solvent | Methylene chloride | [1][2] |
| Reaction Time | 16 hours (total) | [1][2] |
| Temperature | Reflux | [1][2] |
| Yield | 42.1 mg (from 25 mg isatin) | [1][2] |
Reaction Workflow:
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-N bonds. In the context of this compound synthesis, this involves the reaction of isatin with an aryl halide, such as iodobenzene or bromobenzene, in the presence of a copper catalyst and a base at elevated temperatures. While specific protocols for the direct Ullmann condensation of isatin to this compound are not abundantly detailed in recent literature, the general principles of this reaction are well-established for N-arylation of amides and heterocycles.
General Experimental Considerations:
Based on the general principles of the Ullmann reaction, a representative protocol can be outlined:
-
Reactants: Isatin and an aryl halide (e.g., iodobenzene).
-
Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is commonly used.
-
Ligand: The use of a ligand, such as 1,10-phenanthroline or an amino acid like N,N-dimethylglycine, can facilitate the reaction at lower temperatures[3].
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the isatin.
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed.
-
Temperature: Reaction temperatures can range from 90 to 200 °C, depending on the reactivity of the aryl halide and the catalytic system used.
Illustrative Experimental Protocol (Adapted from similar N-arylation reactions):
-
To an oven-dried reaction vessel, add isatin, the aryl halide (1.1-1.5 equivalents), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Hypothetical based on typical Ullmann reactions):
| Parameter | Anticipated Range |
| Starting Material | Isatin |
| Reagents | Aryl halide (e.g., Iodobenzene), Copper(I) salt, Ligand, Base |
| Solvent | DMF or DMSO |
| Reaction Time | 12-48 hours |
| Temperature | 100-180 °C |
| Yield | Moderate to Good (highly dependent on specific conditions) |
Logical Relationship Diagram for Ullmann Condensation:
Chan-Lam Coupling
The Chan-Lam coupling reaction is another powerful copper-catalyzed method for forming C-N bonds, utilizing an arylboronic acid as the aryl source. This reaction is often advantageous due to its milder reaction conditions, which can sometimes be performed at room temperature and open to the air.
General Experimental Considerations:
A typical Chan-Lam coupling for the N-arylation of isatin would involve the following components:
-
Reactants: Isatin and phenylboronic acid.
-
Catalyst: A copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), is commonly used.
-
Base: A base, often a tertiary amine like pyridine or triethylamine, is required.
-
Oxidant: The reaction is typically oxidative, and atmospheric oxygen often serves as the terminal oxidant.
-
Solvent: Dichloromethane (DCM) or other suitable organic solvents are used.
Illustrative Experimental Protocol (Adapted from similar N-arylation reactions):
-
In a reaction flask, combine isatin, phenylboronic acid (1.5-2.0 equivalents), copper(II) acetate (1.0-2.0 equivalents), and a molecular sieve (optional, to remove water).
-
Add the solvent (e.g., DCM) and the base (e.g., pyridine).
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from several hours to a few days.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation (Hypothetical based on typical Chan-Lam couplings):
| Parameter | Anticipated Range |
| Starting Material | Isatin |
| Reagents | Phenylboronic acid, Copper(II) acetate, Base (e.g., Pyridine) |
| Solvent | Dichloromethane |
| Reaction Time | 24-72 hours |
| Temperature | Room Temperature |
| Yield | Moderate to High (highly dependent on specific conditions) |
Logical Relationship Diagram for Chan-Lam Coupling:
Conclusion
The synthesis of this compound from isatin can be effectively achieved through several copper-catalyzed N-arylation methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired reaction conditions (e.g., temperature, reaction time), and scalability. The use of triphenylbismuth diacetate provides a well-documented and direct method. While the Ullmann condensation and Chan-Lam coupling are powerful and versatile reactions for C-N bond formation, specific optimization for the N-arylation of isatin may be required to achieve high yields. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this compound and its derivatives for further investigation.
References
1-Phenylisatin: A Technical Overview of its Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenylisatin, a synthetic derivative of isatin, highlighting its physicochemical properties, synthesis, and significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of isatin-based compounds.
Core Molecular Information
This compound, also known as 1-Phenyl-1H-indole-2,3-dione, is a key intermediate in organic synthesis and medicinal chemistry.[1] Its core structure is amenable to various chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉NO₂ | [2] |
| Molecular Weight | 223.23 g/mol | [2][3] |
| CAS Number | 723-89-7 | [2][3] |
| Appearance | Orange powder | [3] |
| Melting Point | 139-142 °C | [3] |
| Solubility | Insoluble in water | [3] |
| Molar Refractivity | 62.08 | [3] |
| Polarizability | 24.61 ų | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common approach involves the N-phenylation of isatin. While various reagents can be employed, a representative protocol is outlined below.
Experimental Protocol: N-phenylation of Isatin
Materials:
-
Isatin
-
Triphenyl bismuth diacetate
-
Copper catalyst (e.g., Copper(II) acetate)
-
An appropriate solvent (e.g., Dichloromethane)
-
Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, organic solvents for extraction and chromatography)
Procedure:
-
In a round-bottom flask, dissolve isatin in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the copper catalyst to the solution and stir.
-
Introduce triphenyl bismuth diacetate to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by washing the organic layer sequentially with dilute hydrochloric acid and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential in preclinical studies, particularly in the context of protecting against chemotherapy-induced nephrotoxicity.
Protection Against Cisplatin-Induced Nephrotoxicity
Cisplatin is a potent chemotherapeutic agent whose use is often limited by its severe side effect of nephrotoxicity. Studies have shown that this compound can mitigate this damage through its action as a selective agonist of the Cannabinoid-2 (CB2) receptor.[4][5]
The proposed mechanism involves the activation of the CB2 receptor by this compound, which in turn triggers a cascade of intracellular events leading to:
-
Anti-inflammatory effects: Reduction in the expression of pro-inflammatory markers such as TNF-α and NF-κB.[4]
-
Anti-apoptotic effects: Modulation of apoptosis-related proteins, leading to a decrease in pro-apoptotic Bax and an increase in anti-apoptotic Bcl2.[4]
-
Antioxidant effects: Attenuation of oxidative stress.[4]
This multi-faceted mechanism ultimately protects renal cells from the damaging effects of cisplatin.
Caption: Protective mechanism of this compound against cisplatin-induced nephrotoxicity.
Experimental Protocol: In Vivo Study of Nephroprotection
The following is a representative experimental protocol based on studies investigating the protective effects of this compound against cisplatin-induced nephrotoxicity in a mouse model.[4][5]
Animals:
-
Male mice of a suitable strain (e.g., Swiss albino).
Experimental Groups:
-
Control Group: Receives normal saline.
-
This compound Group: Receives only this compound to assess its independent effects.
-
Cisplatin Group: Receives a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg) to induce nephrotoxicity.
-
Treatment Group: Receives this compound for a set period (e.g., 7 days) before a single i.p. injection of cisplatin.
-
Antagonist Group: Receives a CB2 receptor antagonist (e.g., AM630) prior to this compound administration and cisplatin injection to confirm the receptor-mediated mechanism.
Procedure:
-
Administer this compound (and the antagonist where applicable) orally or via i.p. injection for the specified duration.
-
On the designated day (e.g., day 5), induce nephrotoxicity in the relevant groups with a single i.p. injection of cisplatin.
-
Continue this compound administration for the full course (e.g., 7 days).
-
At the end of the experimental period (e.g., 72 hours after cisplatin injection), sacrifice the animals.
-
Collect blood samples for biochemical analysis of nephrotoxicity markers (e.g., serum creatinine and urea).
-
Isolate the kidneys for histopathological examination and for the analysis of oxidative stress markers (e.g., MDA and GSH), inflammatory markers (e.g., TNF-α, NF-κB), and apoptotic markers (e.g., Bax, Bcl2, and caspase-3).
Cytotoxicity Evaluation
The cytotoxic potential of isatin derivatives against various cancer cell lines is a significant area of research.[6][7] The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours until a purple formazan precipitate is visible.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion
This compound is a promising scaffold in medicinal chemistry with well-documented protective effects against cisplatin-induced nephrotoxicity, mediated primarily through the CB2 receptor. Its versatile structure allows for further derivatization to explore a broader range of biological activities, including potential anticancer and anti-inflammatory applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bdmaee.net [bdmaee.net]
- 4. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Phenylisatin: Properties, Protocols, and Pathways
Introduction
1-Phenylisatin, also known as 1-phenylindole-2,3-dione, is a synthetically versatile heterocyclic compound belonging to the isatin family.[1][2] Its unique structural framework, featuring an indole core with a phenyl group substituted at the nitrogen atom, makes it a valuable building block in medicinal chemistry and organic synthesis.[3] Isatin and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-HIV, and anti-inflammatory properties.[2][4][5] this compound, in particular, serves as a key intermediate for the synthesis of various bioactive molecules, such as Schiff bases with potential antimycobacterial activity and selective Galanin GAL3 receptor antagonists.[1][2] Recent studies have highlighted its role as a Cannabinoid-2 (CB2) receptor agonist, demonstrating protective effects against cisplatin-induced nephrotoxicity through its anti-inflammatory, antioxidant, and anti-apoptotic actions.[6][7] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key biological pathways associated with this compound.
Core Physical and Chemical Properties
This compound presents as a dark orange to red crystalline powder.[8][9] It is stable under normal temperature and pressure but should be stored in a cool, dry place away from oxidizing agents.[8]
Quantitative Data Summary
The key physicochemical and structural parameters for this compound are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉NO₂ | [1][3][4] |
| Molecular Weight | 223.23 g/mol | [1][3][10] |
| Appearance | Orange to red crystals or powder | [3][8][9] |
| Melting Point | 137 - 143 °C | [1][3][9] |
| Boiling Point | 388.8 °C at 760 mmHg (Predicted) | [11][12] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][8][11][13] |
| Density | 1.338 g/cm³ (Predicted) | [11] |
Table 2: Spectroscopic and Structural Data
| Property | Value | Source(s) |
| UV-Vis λmax | 419 nm (in Ethanol) | [2][12] |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pca2₁ | [4] |
| Unit Cell Dimensions | a=3.9677 Å, b=13.3259 Å, c=20.3397 Å | [4] |
| Topological Polar Surface Area | 37.4 Ų | [10][11] |
| XLogP3 | 2.1 - 2.6 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines key experimental procedures related to the synthesis and analysis of this compound.
Synthesis of this compound
A common method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation (Haworth type cyclization). The general workflow involves the reaction of diphenylamine with oxalyl chloride followed by heating.[14]
Protocol: Synthesis via Haworth Cyclization [14]
-
Amide Formation: Dissolve diphenylamine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution in an ice bath.
-
Add oxalyl chloride dropwise to the cooled solution. A reaction occurs, forming an intermediate N,N-diphenyl-oxalamic acid chloride.
-
Intramolecular Cyclization: After the initial reaction is complete, the intermediate is heated. This promotes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation), where the acid chloride moiety cyclizes onto one of the phenyl rings of the diphenylamine structure.
-
Work-up and Purification: Upon cooling, the reaction mixture is quenched, typically with water or a mild base. The crude product is extracted using an organic solvent.
-
The final product, this compound, is then purified, commonly through recrystallization from a suitable solvent (e.g., ethanol) or by sublimation under reduced pressure to obtain high-purity crystals.[4]
Caption: Synthetic workflow for this compound via Haworth cyclization.
Spectroscopic Analysis
Characterization of this compound is typically performed using standard spectroscopic techniques.
Protocol: UV-Visible Spectroscopy
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a spectroscopic grade solvent, such as ethanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).[2]
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.
-
Measurement: Use a dual-beam UV-Visible spectrophotometer and scan the absorbance of the prepared solutions from 200 to 800 nm, using the pure solvent as a blank reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For this compound in ethanol, this is expected around 419 nm.[2][12] A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity.
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using a standard method such as creating a KBr (potassium bromide) pellet or as a mull in Nujol.
-
Data Acquisition: Place the sample in an FTIR (Fourier-Transform Infrared) spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks for this compound would include C=O stretching vibrations for the ketone and amide carbonyl groups (typically 1700-1760 cm⁻¹), C=C stretching for the aromatic rings (around 1600 cm⁻¹), and C-N stretching vibrations.
Chemical Reactivity and Biological Pathways
The chemical reactivity of this compound is centered on its dicarbonyl system, particularly the C3-ketone, which is highly susceptible to nucleophilic attack. This reactivity is harnessed to synthesize a wide array of derivatives.[1][2][14]
Biologically, this compound has emerged as a significant modulator of cellular pathways, notably as a Cannabinoid-2 (CB2) receptor agonist.[6][7]
Mechanism of Action in Cisplatin-Induced Nephrotoxicity
Studies have shown that this compound can protect against kidney damage (nephrotoxicity) caused by the chemotherapy drug cisplatin.[6] Its protective mechanism is primarily mediated through the activation of the CB2 receptor, which triggers a cascade of anti-inflammatory, anti-apoptotic, and antioxidant effects.[6][7]
Key Signaling Events:
-
CB2 Receptor Activation: this compound binds to and activates the CB2 receptor.
-
Inhibition of Inflammatory Pathway: This activation leads to the downregulation of the NF-κB (nuclear factor kappa B) signaling pathway.[7] This, in turn, reduces the expression and release of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha).[6][7]
-
Modulation of Apoptosis: The compound inhibits apoptosis (programmed cell death) by decreasing the expression of pro-apoptotic proteins like Bax and Caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[6][7]
-
Antioxidant Effect: this compound helps mitigate oxidative stress by reducing lipid peroxidation and restoring levels of endogenous antioxidants like glutathione.[6]
Caption: Proposed signaling pathway of this compound in nephroprotection.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | 723-89-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Phenylisatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bdmaee.net [bdmaee.net]
- 9. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. This compound | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. biofuranchem.com [biofuranchem.com]
- 14. Linopirdine - Wikipedia [en.wikipedia.org]
The Diverse Biological Activities of Isatin Derivatives: A Technical Guide for Drug Discovery
Executive Summary: Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive chemical modification, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological properties of isatin derivatives, focusing on their anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to the Isatin Scaffold
Isatin is a naturally occurring compound found in various plants, marine animals, and even in human bodily fluids as a metabolite of tryptophan.[1][2][3] First isolated in 1841, its unique structure, featuring a fused benzene and pyrrolidine ring with two carbonyl groups at positions C2 and C3, provides a reactive core for synthetic modifications.[3][4][5] These modifications, typically at the N1, C3, and C5 positions, have yielded derivatives with potent and varied biological activities, making the isatin framework a focal point in the search for new therapeutic agents.[5][6] Several isatin-based drugs, such as Sunitinib (an anticancer agent), have received FDA approval, underscoring the clinical potential of this molecular class.[6][7]
Anticancer Activities
Isatin derivatives exhibit potent antiproliferative properties against a wide range of cancer cell lines, including those resistant to standard chemotherapeutics.[1][3][8] Their mechanisms of action are diverse, targeting multiple oncogenic pathways.
Mechanisms of Action:
-
Kinase Inhibition: Many isatin derivatives function as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation, angiogenesis, and survival.[6][8][9] The FDA-approved drug Sunitinib is a prime example of an isatin-based kinase inhibitor.[6]
-
Induction of Apoptosis: A primary anticancer mechanism is the induction of programmed cell death (apoptosis). Derivatives have been shown to trigger apoptosis by activating caspase cascades (caspase-3 and caspase-9), suppressing anti-apoptotic proteins like Bcl-2, and increasing the production of reactive oxygen species (ROS).[1][2][8]
-
Tubulin Polymerization Inhibition: Certain isatin hybrids, particularly those linked to moieties like coumarin, can inhibit the polymerization of tubulin, a critical component of the cell's cytoskeleton.[8] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent cell death.[1][2]
-
Topoisomerase Inhibition: Some metal complexes of isatin thiosemicarbazones have been found to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected isatin derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-hydrazine hybrid | MCF-7 (Breast) | 4 - 13 | [1] |
| Isatin-imine hybrid | HepG2, HCT-116, MCF-7 | <10 - 100 | [1][2] |
| Isatin-linked chalcone | Breast Cancer Cell Lines | More potent than cisplatin | [3] |
| 5-Halo substituted isatin | Various | Potent activity | [3] |
| Isatin-hydrazone (Compound 4j) | MCF-7 (Breast) | 1.51 ± 0.09 | [10] |
| Isatin-hydrazone (Compound 4e) | MCF-7 (Breast) | 5.46 ± 0.71 | [10] |
| Triazole-isatin–coumarin hybrid | Prostate, Breast | ≈ 1 - 5 (Tubulin inhibition) | [8] |
Signaling Pathway: Caspase-Mediated Apoptosis
Isatin derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of executioner caspases like Caspase-3.
Caption: Isatin-induced caspase activation pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antiviral Activities
Isatin derivatives have a long history of antiviral research, with methisazone (an N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral agents used clinically.[11] The scaffold has shown broad-spectrum activity against a variety of DNA and RNA viruses.[7][12]
Spectrum of Activity:
-
Poxviruses: Methisazone was historically used as a prophylactic against smallpox.[13]
-
Human Immunodeficiency Virus (HIV): Various derivatives, including thiosemicarbazones and Mannich bases, have been shown to inhibit HIV-1 replication.[7][11] Some compounds act by inhibiting the HIV-1 reverse transcriptase (RT) enzyme.[7]
-
Hepatitis C Virus (HCV): Certain isatin sulphonamide derivatives have demonstrated the ability to inhibit HCV RNA synthesis.[11]
-
Coronaviruses (SARS-CoV): Some derivatives have shown protective effects against the replication of SARS-CoV in cell cultures.[11][14]
-
Other Viruses: Activity has also been reported against Chikungunya virus, Dengue virus, and Vesicular Stomatitis Virus (VSV).[7][13]
Quantitative Data: Antiviral Efficacy
| Compound/Derivative | Virus | Cell Line | EC₅₀ (µg/mL) | SI (Selectivity Index) | Reference |
| Norfloxacin-isatin Mannich base (1a) | HIV-1 | - | 11.3 | >99% protection | [7] |
| Aminopyrimidinimino isatin (9l) | HIV-1 | MT-4 | - | >13 | [7] |
| SPIII-5F | HCV | Huh 5-2 | - | 7 | [11] |
| SPIII-5F | SARS-CoV | Vero | - | 45% max protection | [11] |
| Thiosemicarbazone (6) | HIV | - | 0.34 µM | 20 | [7] |
| Thiosemicarbazone (7) | HIV | - | 2.9 µM | 30 | [7] |
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles (plaques).
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and incubate until they reach 95-100% confluency.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a known dilution of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During or after infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the isatin derivative.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques (zones of cell death) to form (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Quantification: Count the number of plaques in each well. The antiviral activity is expressed as the percentage reduction in plaque number compared to the virus control (no compound). The EC₅₀ is calculated as the concentration that reduces the plaque number by 50%.
Workflow: Antiviral Screening
Caption: General workflow for antiviral screening.
Antimicrobial Activities
Isatin derivatives possess significant antibacterial and antifungal properties, making them potential candidates to combat infectious diseases and rising antimicrobial resistance.[15][16]
Spectrum of Activity:
-
Gram-Positive Bacteria: Activity has been demonstrated against strains like Staphylococcus aureus and Bacillus cereus.[15][17]
-
Gram-Negative Bacteria: Derivatives have shown efficacy against Escherichia coli and Pseudomonas aeruginosa.[15][17]
-
Fungi: Antifungal activity has been reported against pathogenic fungi such as Candida albicans and Aspergillus niger.[18]
The mechanism of action is thought to involve the inhibition of essential bacterial processes, such as cell wall synthesis or cell fusion.[17]
Quantitative Data: Antimicrobial Potency
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3c | Staphylococcus aureus | <16 (more active than amoxicillin) | [17] |
| Compound 3c | Escherichia coli | <1 (more active than amoxicillin) | [17] |
| 5-Br substituted Isatin | Various bacteria & fungi | Most favorable in series | [18] |
| Carbamate derivative (3d) | E. coli, P. aeruginosa, B. cereus | Significant activity | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Preparation: Prepare a series of twofold dilutions of the isatin derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to all wells containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can also be read using a plate reader.
Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory and Neuroprotective Activities
Isatin derivatives have demonstrated significant potential in treating inflammatory conditions and neurodegenerative diseases.[19][20][21]
Anti-inflammatory Activity: The anti-inflammatory effects are often mediated by the inhibition of key pro-inflammatory pathways and mediators.[19] In activated microglia and macrophages, certain isatin derivatives can:
-
Reduce the production of nitric oxide (NO).[19]
-
Decrease the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[19]
-
Inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[19]
-
Inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[20][22]
Neuroprotective Activity: The neuroprotective properties of isatin derivatives are linked to their ability to modulate various targets in the central nervous system.[21][23] Key mechanisms include:
-
Monoamine Oxidase (MAO) Inhibition: Isatin itself is an endogenous inhibitor of MAO, an enzyme that degrades neurotransmitters. Derivatives have been developed as potent and selective MAO-B inhibitors, which is a therapeutic strategy for Parkinson's disease.[24][25]
-
Anti-neuroinflammatory Effects: By reducing inflammation in microglial cells, these compounds can protect neurons from inflammatory damage, which is a hallmark of many neurodegenerative disorders.[19]
-
Antioxidant Effects: Some derivatives can increase the levels of endogenous antioxidant enzymes (SOD, CAT, GSH), protecting neuronal cells from oxidative stress.[23]
Quantitative Data: Anti-inflammatory & Neuroprotective Effects
| Compound/Derivative | Biological Effect | Model | IC₅₀ / Activity | Reference |
| Halogenated Isatin (Cmpd 3) | TNF-α reduction | LPS-activated BV2 microglia | 62% decrease | [19] |
| N¹-alkylated Isatin (Cmpd 10) | TNF-α reduction | LPS-activated BV2 microglia | 46% reduction | [19] |
| Tricyclic Isatin Oxime (5a) | NF-κB/AP-1 inhibition | THP-1Blue cells | < 6.1 µM | [26] |
| Isatin-hydrazone (IS7) | MAO-B Inhibition | - | 0.082 µM | [23] |
| Isatin-benzyloxybenzene (ISB1) | MAO-B Inhibition | - | 0.124 µM | [24][25] |
Signaling Pathway: NF-κB Activation in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. Isatin derivatives can inhibit this pathway, preventing the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocol: Griess Assay for Nitric Oxide
This assay quantifies nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production by cells like macrophages.
-
Cell Culture and Treatment: Seed cells (e.g., BV2 microglia or RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various concentrations of the isatin derivative for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS, 1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Second Reagent Addition: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta azo dye will form in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Structure-Activity Relationships (SAR)
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core.
-
Position N1: Substitution at the nitrogen atom is crucial. N-alkylation or the introduction of Mannich base fragments can significantly modulate anti-inflammatory and other activities.[19][27]
-
Position C3: The C3 carbonyl group is a key site for derivatization, often converted to Schiff bases, hydrazones, or thiosemicarbazones. These modifications are fundamental to the anticancer and antiviral properties of the resulting compounds.[1][11][28]
-
Position C5: Substitution on the aryl ring, particularly at the C5 position, is a common strategy to enhance potency. The introduction of electron-withdrawing groups like halogens (F, Cl, Br) often increases anticancer, anti-inflammatory, and antimicrobial activity.[3][18][19][22] For instance, 5-halo substituted derivatives are frequently reported as the most potent compounds within a series.[3]
Logical Relationship: Key SAR Insights
Caption: Structure-Activity Relationship (SAR) summary for isatin derivatives.
Conclusion and Future Perspectives
The isatin scaffold has unequivocally proven its value in the field of drug discovery, yielding derivatives with a remarkable diversity of biological activities. The synthetic accessibility and the potential for multi-target action make isatin-based compounds highly attractive for addressing complex diseases like cancer, viral infections, and neurodegenerative disorders.[1][8] Future research should focus on the strategic design of hybrid molecules that combine the isatin core with other pharmacophores to enhance target specificity and overcome drug resistance.[4][8] Furthermore, exploring novel drug delivery systems could improve the bioavailability and therapeutic index of these promising compounds.[29] Continued investigation into the nuanced structure-activity relationships and mechanisms of action will be critical for translating the vast potential of isatin derivatives into next-generation therapeutics.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]
- 16. Isatin Derivatives: A Frontier in Antimicrobial Agents: Ingenta Connect [ingentaconnect.com]
- 17. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. mdpi.com [mdpi.com]
- 20. pkheartjournal.com [pkheartjournal.com]
- 21. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07035B [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
1-Phenylisatin: A Comprehensive Technical Guide to its Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] The introduction of a phenyl group at the N1 position to form 1-Phenylisatin creates a core structure with modulated physicochemical properties and enhanced bioactivity.[4] This document provides an in-depth technical overview of this compound, covering its synthesis, multifaceted pharmacological activities, and mechanisms of action. It serves as a resource for researchers engaged in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate further investigation into this promising class of compounds.
Synthesis of this compound
This compound is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[5] A common and effective method for its synthesis involves a two-step process starting from diphenylamine. The initial step is an amide formation reaction between diphenylamine and oxalyl chloride.[6] The resulting intermediate subsequently undergoes an intramolecular Friedel-Crafts-type cyclization upon heating to yield this compound.[6]
General Experimental Protocol: Synthesis via Diphenylamine
This protocol describes the synthesis of this compound from diphenylamine and oxalyl chloride.
Materials:
-
Diphenylamine
-
Oxalyl chloride
-
Anhydrous solvent (e.g., Dichloromethane or Benzene)
-
Lewis acid catalyst (e.g., Aluminum chloride, optional for cyclization)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Amide Formation:
-
Dissolve diphenylamine in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add oxalyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
The intermediate, N,N-diphenyl-ethanediamide chloride, can be isolated or used directly in the next step.
-
-
Intramolecular Cyclization (Haworth type):
-
Heat the intermediate from the previous step. The cyclization often occurs on heating, sometimes requiring a Lewis acid catalyst.[6]
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the formation of this compound using TLC.
-
Upon completion, cool the reaction mixture and quench with ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Caption: General synthesis workflow for this compound.
Anticancer Activity
Derivatives of the isatin scaffold, including N-phenyl substituted isatins, have demonstrated significant cytotoxic properties against various human tumor cell lines.[4][7] Their anticancer effects are often multifaceted, involving the induction of apoptosis, inhibition of angiogenesis, and modulation of critical cell signaling pathways.[8][9]
Cytotoxicity Data
N-phenyl substituted isatin derivatives have shown potent activity against liver cancer (HepG2), colon cancer (HT-29), and leukemia (K562) cell lines.[7] The structure-activity relationship (SAR) studies indicate that substitutions on the N-benzyl and C-5 phenyl groups can significantly enhance cytotoxic activity.[9][10]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 (an N-phenyl substituted derivative) | HepG2 | 24.09 | [7] |
| Compound 9 (an N-phenyl substituted derivative) | HT-29 | 20.27 | [7] |
| Compound 9 (an N-phenyl substituted derivative) | K562 | 6.10 | [7] |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | K562 | 0.03 | [9][10] |
| Compound 1i (a 5-phenyl substituted isatin) | HepG2 | 0.96 | [9] |
Mechanism of Action
This compound and its derivatives exert their anticancer effects through several mechanisms:
-
Induction of Apoptosis: They can trigger programmed cell death through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins.[8]
-
Anti-angiogenic Effects: Certain derivatives have been shown to inhibit the tube formation of human umbilical vein endothelial cells (HUVEC), suggesting they can disrupt the blood supply to tumors.[9][10]
-
Inhibition of Cell Migration: Treatment with potent derivatives can significantly inhibit the migration of cancer cells, a key step in metastasis.[9][10]
Caption: Anticancer mechanisms of this compound derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic activity of compounds on cancer cell lines.[10][11]
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., K562, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours. Include a vehicle-only control (e.g., DMSO).[11]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37 °C.[11]
-
Formazan Solubilization: Remove the supernatant and add DMSO (100 µL/well) to dissolve the purple formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 550-570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-only control. Calculate IC50 values using non-linear regression analysis.[11]
Anti-inflammatory and Antioxidant Roles
This compound has been identified as a selective Cannabinoid-2 (CB2) receptor agonist, exhibiting significant anti-inflammatory, antioxidant, and anti-apoptotic effects.[12][13] This activity is particularly relevant in the context of chemotherapy-induced organ damage.
Protection Against Cisplatin-Induced Nephrotoxicity
Cisplatin is a potent chemotherapy agent whose use is limited by its nephrotoxic side effects. A study demonstrated that this compound can protect against this damage in a mouse model.[12][13]
Key Findings:
-
Pretreatment with this compound significantly counteracted cisplatin-induced increases in serum creatinine and urea.[12]
-
It mitigated oxidative stress by reducing lipid peroxidation (MDA levels) and restoring glutathione (GSH) levels.[12][13]
-
It suppressed the expression of pro-inflammatory markers, including TNF-α, NF-κB, MCP-1, MIP-2, and ICAM-1.[12]
-
It inhibited apoptosis by downregulating pro-apoptotic markers (Bax, caspase-3) and upregulating the anti-apoptotic marker Bcl2.[12]
-
The protective effects were mediated through the CB2 receptor, as they were reversed by a CB2 antagonist (AM630).[12]
| Parameter | Effect of Cisplatin | Effect of this compound + Cisplatin | Reference |
| Serum Creatinine & Urea | Increased | Significantly Reduced | [12] |
| Lipid Peroxidation (MDA) | Increased | Significantly Reduced | [12][13] |
| Glutathione (GSH) | Decreased | Significantly Increased | [12][13] |
| TNF-α, NF-κB, MCP-1 | Increased | Significantly Reduced | [12] |
| Bax, Caspase-3 | Increased | Significantly Reduced | [12] |
| Bcl2 | Decreased | Significantly Increased | [12] |
Signaling Pathway
Caption: this compound's CB2-mediated protective pathway.
Experimental Protocol: Cisplatin-Induced Nephrotoxicity in Mice
This protocol is based on the study investigating the protective effects of this compound.[12][13]
Animal Model & Groups:
-
Use male mice.
-
Group I (Control): Normal saline.
-
Group II (this compound only): this compound for 7 days.
-
Group III (Cisplatin only): Single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) on day 5.
-
Group IV (Treatment): this compound for 7 days with a single cisplatin injection on day 5.
-
Group V (Antagonist): AM630 (CB2 antagonist) given 15 min before this compound for 7 days, with a single cisplatin injection on day 5.
Procedure:
-
Administer treatments as described above.
-
Sacrifice mice 72 hours after the cisplatin injection.
-
Collect blood samples for serum creatinine and urea analysis.
-
Isolate kidneys for histopathological examination and biochemical analyses.
-
Measure oxidative stress markers (MDA, GSH) and inflammatory markers (TNF-α, NF-κB, etc.) in kidney homogenates using appropriate assay kits (e.g., ELISA).
-
Analyze apoptotic markers (Bax, Bcl2, caspase-3) via methods like Western blotting or immunohistochemistry.
Antiviral Activity
The isatin scaffold is a cornerstone in the development of broad-spectrum antiviral agents.[3] Derivatives have shown activity against a variety of viruses, including HIV, Hepatitis C Virus (HCV), and coronaviruses like SARS-CoV.[3][14][15]
Spectrum of Activity
-
Anti-HIV: Isatin-based thiosemicarbazones and Mannich bases have been reported to inhibit HIV-1 replication.[3][15] Certain aminopyrimidinimino isatin hybrids act as non-nucleoside reverse transcriptase inhibitors.[3]
-
Anti-HCV & SARS-CoV: A 5-fluoro isatin derivative was found to inhibit HCV RNA synthesis. The same study showed that this derivative offered up to 45% protection against the replication of SARS-CoV in Vero cells.[14]
-
Anti-Coxsackievirus: An isatin derivative, referred to as ID45, showed potent activity against coxsackievirus B3 (CVB3) by inducing a specific cellular stress response pathway.[16]
| Compound/Derivative Class | Target Virus | Activity/Metric | Reference |
| Isatin-β-thiosemicarbazones | HIV | EC50 values of 0.17 to 2.04 µM | [3] |
| Norfloxacin-isatin Mannich bases | HIV-1 | EC50 values of 11.3 and 13.9 µg/mL | [3] |
| 5-Fluoro Isatin Derivative | HCV | Inhibited RNA synthesis at 6 µg/mL | [14] |
| 5-Fluoro Isatin Derivative | SARS-CoV | 45% maximum protection | [14] |
| Isatin Derivative (ID45) | CVB3 | Significantly reduced viral particle formation | [16] |
Mechanism of Action: PERK-Nrf2 Pathway Induction
A novel antiviral mechanism was elucidated for the isatin derivative ID45 against CVB3. Instead of directly targeting the virus, ID45 modulates a host cell pathway to suppress viral replication.[16]
Mechanism Steps:
-
ID45 treatment induces endoplasmic reticulum (ER) stress, activating the PKR-like ER protein kinase (PERK).[16]
-
Activated PERK leads to the activation and nuclear translocation of the transcription factor Nrf2.[16]
-
In the nucleus, Nrf2 upregulates its target antioxidant genes, such as NQO1.[16]
-
The increased NQO1 protein protects the host's cap-dependent translation initiation factor (eIF4GI) from cleavage by viral proteases.[16]
-
This action preserves host cell protein synthesis while suppressing the virus's cap-independent translation mechanism, thereby inhibiting viral replication and protecting the cell from virus-induced apoptosis.[16]
Caption: Host-mediated antiviral action via PERK-Nrf2 pathway.
Experimental Protocol: Antiviral Replication Assay
This is a generalized protocol for assessing the antiviral activity of compounds against viruses like HCV or SARS-CoV in cell culture.[14]
Procedure:
-
Cell Culture: Culture appropriate host cells (e.g., Huh-5-2 cells for HCV, Vero E6 cells for SARS-CoV) in 96-well plates until confluent.[14]
-
Infection & Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously or post-infection, add serial dilutions of the this compound derivative.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
-
Endpoint Measurement: Quantify the extent of viral replication. This can be done by:
-
Cytopathic Effect (CPE) Assay: Visually scoring virus-induced cell death and calculating the 50% effective concentration (EC50) required to reduce CPE by 50%.
-
Reporter Gene Assay: Using a virus engineered to express a reporter gene (e.g., luciferase) and measuring the signal.[14]
-
qRT-PCR: Quantifying viral RNA levels in the cell lysate or supernatant.
-
-
Toxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT) on uninfected cells treated with the compound to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Conclusion
This compound stands out as a versatile and highly valuable scaffold in medicinal chemistry. Its synthetic accessibility and the broad range of biological activities—including potent anticancer, anti-inflammatory, antioxidant, and antiviral effects—underscore its importance.[2][4][5] The ability of its derivatives to modulate multiple, critical signaling pathways, such as those involving NF-κB, the CB2 receptor, and the PERK/Nrf2 axis, highlights its potential for developing novel therapeutics against a wide array of diseases. The data and protocols presented in this guide offer a solid foundation for researchers to explore and exploit the full therapeutic potential of the this compound core structure.
References
- 1. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjppd.org [rjppd.org]
- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 723-89-7 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Linopirdine - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral activity of an isatin derivative via induction of PERK-Nrf2-mediated suppression of cap-independent translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 1-Phenylisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] The modification of the isatin scaffold, particularly at the N-1 position with a phenyl group, has led to the development of novel derivatives with enhanced cytotoxic and antiproliferative properties against various human cancer cell lines.[3][4] These compounds have been shown to exert their anticancer effects through diverse mechanisms of action, including the disruption of microtubule dynamics, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[5][6]
This document provides detailed application notes and protocols for the synthesis of 1-phenylisatin derivatives and the evaluation of their anticancer activity, aimed at researchers and professionals in the field of drug discovery and development.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of the potency of the synthesized compounds.
Table 1: Cytotoxic Activity of 5-Aryl-N-Substituted Isatin Derivatives
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 1i | H | HepG2 | 0.96 |
| 2m | p-methoxybenzyl | K562 | 0.03 |
Data sourced from studies on 5-arylisatin derivatives, highlighting the potent activity of N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) against human leukemia K562 cells.[3][4]
Table 2: Cytotoxic Activity of Imidazole-Type Phenylahistin Derivatives
| Compound | R1 | R2 | Cancer Cell Line | IC50 (nM) |
| 15a | Methyl | Methyl | NCI-H460 | 21.11 |
| 15d | Methyl | Ethyl | NCI-H460 | 16.9 |
| 15g | Methyl | n-Propyl | NCI-H460 | 4.93 |
| 15p | Allyl | - | NCI-H460 | 1.03 |
| 16d | Propylamine | - | NCI-H460 | 5.38 |
Data from studies on novel phenylahistin derivatives, demonstrating potent activity against the human lung cancer NCI-H460 cell line.[7]
Table 3: Cytotoxic Activity of Novel Phenylhistin Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
| 8f | NCI-H460 | 10 |
| 8g | NCI-H460 | 2 |
Data from a study on phenylhistin derivatives, indicating superior activity of compounds 8f and 8g.[5]
Experimental Protocols
Protocol 1: General Synthesis of 5-Phenylisatin Derivatives
This protocol outlines the synthesis of 5-arylisatin derivatives via a Suzuki coupling reaction followed by N-alkylation.[3]
Step 1: Synthesis of 5-Arylisatins (e.g., 1i)
-
To a microwave vial, add 5-bromoisatin (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Add a 4:1 mixture of dioxane and water (5 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylisatin.
Step 2: N-Alkylation of 5-Arylisatins (e.g., 2m)
-
To a solution of the 5-arylisatin (1.0 mmol) in anhydrous DMF (10 mL), add K2CO3 (2.0 mmol) and the appropriate benzyl halide (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-substituted 5-arylisatin derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO (150 µL/well) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound derivatives and the general experimental workflow for their synthesis and evaluation.
Mechanism of Action
This compound derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of tubulin polymerization, leading to the disruption of the microtubule network, which is crucial for cell division.[5][7] This disruption ultimately causes cell cycle arrest, predominantly in the G2/M phase, and induces apoptosis.[5]
Furthermore, some derivatives have been shown to activate the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis.[5] The induction of p53 can contribute significantly to the cytotoxic effects of these compounds. Another important mechanism is the inhibition of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Studies have demonstrated that certain this compound derivatives can inhibit the migration of cancer cells and the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs), indicating their anti-angiogenic potential.[3][4] The ability to target multiple pathways makes this compound derivatives promising candidates for further development as anticancer therapeutics.
References
- 1. seejph.com [seejph.com]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
1-Phenylisatin: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylisatin, an N-substituted derivative of isatin, serves as a crucial and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity at the C3-carbonyl group and the lactam functionality makes it an ideal starting material for constructing diverse molecular scaffolds. These resulting heterocyclic molecules have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer and anticonvulsant properties. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using this compound as a precursor, along with an overview of their biological activities and mechanisms of action.
I. Synthesis of Bioactive Heterocyclic Compounds from this compound
This compound is a valuable scaffold for generating molecular diversity through various synthetic transformations. Key reaction types include the Pfitzinger reaction for quinoline synthesis, multicomponent reactions for the construction of complex spiro-systems, and the formation of Schiff bases.
A. Pfitzinger Reaction: Synthesis of Quinolines
The Pfitzinger reaction is a classical and efficient method for synthesizing quinoline-4-carboxylic acids from isatins and carbonyl compounds containing an α-methylene group. When this compound is utilized, it gives rise to N-phenyl quinoline derivatives, which are of significant interest in drug discovery.
Experimental Protocol: Synthesis of 2-Phenyl-1-phenylquinoline-4-carboxylic Acid
This protocol details the synthesis of a quinoline derivative from this compound and acetophenone.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 33% aqueous solution of potassium hydroxide (KOH).
-
Addition of Reagents: To the stirred solution, add a solution of acetophenone (1.1 eq.) in ethanol.
-
Reflux: Heat the reaction mixture to reflux at approximately 85°C and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and acidify with a dilute solution of hydrochloric acid (HCl) to a pH of 5-6 to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent such as ethanol to afford the pure 2-phenyl-1-phenylquinoline-4-carboxylic acid.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |
| This compound | Acetophenone | KOH | Ethanol/Water | 85°C | 8-12 | 2-Phenyl-1-phenylquinoline-4-carboxylic acid | ~35% |
Logical Workflow for Pfitzinger Reaction
Caption: General workflow for the Pfitzinger synthesis of quinoline derivatives.
B. Multicomponent Reactions: Synthesis of Spirooxindoles
Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules in a single step, offering high atom economy and operational simplicity. This compound is an excellent substrate for MCRs to produce spirooxindoles, a class of compounds with significant biological activities.
Experimental Protocol: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]
This protocol describes a one-pot synthesis of a spiro[dihydropyridine-oxindole] derivative from this compound, an arylamine, and cyclopentane-1,3-dione.
-
Reaction Mixture: In a suitable flask, combine this compound (1.0 eq.), the desired arylamine (1.0 eq.), and cyclopentane-1,3-dione (1.0 eq.) in acetic acid.
-
Reaction Conditions: Stir the mixture at room temperature for 9-12 hours.
-
Isolation: The product precipitates out of the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the precipitate with cold ethanol to obtain the pure spiro[dihydropyridine-oxindole] product.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Time (h) | Product Class | Yield |
| This compound | Arylamine | Cyclopentane-1,3-dione | Acetic Acid | Room Temp. | 9-12 | Spiro[dihydropyridine-oxindoles] | Satisfactory |
Reaction Scheme for Spirooxindole Synthesis
Caption: Multicomponent reaction for the synthesis of spiro[dihydropyridine-oxindoles].
C. Synthesis of Schiff Bases
The C3-carbonyl group of this compound readily undergoes condensation with primary amines to form Schiff bases. These compounds serve as versatile intermediates for the synthesis of other heterocyclic systems and often exhibit potent biological activities themselves.
Experimental Protocol: Synthesis of a this compound Schiff Base
This protocol outlines the general procedure for the synthesis of a Schiff base from this compound and an aromatic amine.
-
Reaction Setup: Dissolve this compound (1.0 eq.) and the selected aromatic amine (1.0 eq.) in absolute ethanol.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Isolation: Upon cooling, the Schiff base product crystallizes out of the solution.
-
Purification: Collect the crystals by filtration, wash with cold ethanol, and dry to obtain the pure product.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time (h) | Product Class |
| This compound | Aromatic Amine | Glacial Acetic Acid | Ethanol | Reflux | 4-6 | Schiff Base |
II. Biological Activities of this compound Derived Heterocycles
Heterocyclic compounds derived from this compound have shown promising results in various biological assays, particularly in the areas of anticancer and anticonvulsant research.
A. Anticancer Activity
Many isatin-based compounds, including those derived from this compound, exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction
A significant number of isatin derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.
Furthermore, many this compound derivatives induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the activation of the caspase cascade, particularly initiator caspases like caspase-9 and executioner caspases like caspase-3.
VEGFR-2 Signaling Pathway and its Inhibition
Application Notes and Protocols: Synthesis of Spirooxindoles Using 1-Phenylisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the preparation of spirooxindoles, a class of compounds with significant biological activity, using 1-phenylisatin as a key starting material. The protocols detailed below are based on established literature and are intended to guide researchers in the efficient synthesis of these valuable heterocyclic scaffolds.
Introduction
Spirooxindoles are a prominent structural motif found in numerous natural products and pharmacologically active compounds. Their unique three-dimensional architecture makes them attractive targets in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the synthesis of a wide array of spirooxindole derivatives through various synthetic strategies, including multicomponent reactions and cycloaddition reactions.
Synthetic Methodologies
Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]
This method utilizes a one-pot, three-component reaction between a this compound derivative, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound. This approach is highly efficient for generating molecular diversity.
General Reaction Scheme:
A this compound derivative reacts with malononitrile and a cyclic 1,3-diketone in the presence of a catalyst to yield the corresponding spiro[4H-pyran-3,3'-oxindole].
Experimental Protocol:
A general procedure for the synthesis of spiro[4H-pyran-3,3'-oxindoles] is as follows:
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add malononitrile (1 mmol) and a cyclic 1,3-diketone (1 mmol).
-
Add the catalyst (e.g., nano Ag/kaolin, 7 mol%) to the mixture.[1]
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Quantitative Data Summary:
The following table summarizes the reaction outcomes for the synthesis of various spiro[4H-pyran-3,3'-oxindoles] using substituted isatins. While the original study did not use this compound specifically, the methodology is applicable. The data for N-substituted isatins is presented to provide an indication of expected yields.
| Entry | Isatin Derivative | 1,3-Diketone | Yield (%) |
| 1 | Isatin | 1,3-Cyclohexanedione | 95 |
| 2 | 5-Methylisatin | 1,3-Cyclohexanedione | 93 |
| 3 | 5-Chloroisatin | 1,3-Cyclohexanedione | 96 |
| 4 | 5-Bromoisatin | 1,3-Cyclohexanedione | 98 |
| 5 | 5-Fluoroisatin | 1,3-Cyclohexanedione | 94 |
| 6 | 5-Methoxyisatin | 1,3-Cyclohexanedione | 90 |
| 7 | 5-Nitroisatin | 1,3-Cyclohexanedione | 95 |
| 8 | 5,7-Dichloroisatin | 1,3-Cyclohexanedione | 92 |
| 9 | Isatin | 5,5-Dimethyl-1,3-cyclohexanedione | 92 |
Data adapted from a study on nano Ag/kaolin catalyzed synthesis of spirooxindoles.[1]
Workflow for Three-Component Synthesis:
Caption: Workflow for the three-component synthesis of spirooxindoles.
[3+2] Cycloaddition for the Synthesis of Spiropyrrolidine Oxindoles
The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings. In the context of spirooxindole synthesis, an azomethine ylide, generated in situ from an isatin and an amino acid, reacts with a dipolarophile to yield a spiropyrrolidine-oxindole.
General Reaction Scheme:
This compound reacts with a secondary amino acid (e.g., sarcosine) to form an azomethine ylide intermediate. This dipole then undergoes a [3+2] cycloaddition with an activated alkene to afford the desired spiro-pyrrolidinyl-oxindole.
Experimental Protocol:
A general procedure for the [3+2] cycloaddition is as follows:
-
A mixture of this compound (1.0 mmol), a secondary amino acid (e.g., sarcosine, 1.2 mmol), and an activated alkene (1.0 mmol) is taken in a suitable solvent (e.g., methanol).
-
The mixture is heated to reflux for the required amount of time (typically 1-1.5 hours).[2]
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is then subjected to column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/n-hexane) to afford the pure spirooxindole product.[2]
Quantitative Data Summary:
The following table presents data from the synthesis of di-spirooxindoles via a [3+2] cycloaddition reaction. While the specific secondary amino acid used is (2S)-octahydro-1H-indole-2-carboxylic acid, the general applicability to other amino acids like sarcosine is well-established.
| Entry | Isatin Derivative | α,β-Unsaturated Ketone | Yield (%) | Reaction Time (h) |
| 1 | Isatin | (2E,6E)-2,6-dibenzylidenecyclohexanone | 75 | 1 |
| 2 | 6-Chloroisatin | (2E,6E)-2,6-dibenzylidenecyclohexanone | 72 | 1.5 |
| 3 | 5-Fluoroisatin | (2E,6E)-2,6-dibenzylidenecyclohexanone | 70 | 1 |
| 4 | 5-Nitroisatin | (2E,6E)-2,6-dibenzylidenecyclohexanone | 65 | 1.5 |
| 5 | 5-Methoxyisatin | (2E,6E)-2,6-dibenzylidenecyclohexanone | 73 | 1 |
| 6 | 5-Methylisatin | (2E,6E)-2,6-dibenzylidenecyclohexanone | 71 | 1 |
Data adapted from a study on the stereoselective synthesis of di-spirooxindole analogs.[2]
[3+2] Cycloaddition Signaling Pathway:
Caption: Mechanism of [3+2] cycloaddition for spirooxindole synthesis.
Conclusion
The use of this compound as a starting material provides a versatile and efficient route to a variety of spirooxindole derivatives. The methodologies outlined in these application notes, particularly multicomponent reactions and [3+2] cycloadditions, offer robust and adaptable protocols for the synthesis of these medicinally important compounds. Researchers can utilize these protocols as a foundation for the development of novel spirooxindole-based therapeutic agents.
References
Application Notes and Protocols for N-Alkylation of Isatin to 1-Phenylisatin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isatin (1H-indole-2,3-dione) and its derivatives are synthetically versatile compounds that serve as precursors for a wide range of biologically active molecules and heterocyclic structures. The N-alkylation and N-arylation of the isatin core are crucial modifications that influence its chemical reactivity and biological properties. This document provides detailed protocols for the N-arylation of isatin to synthesize 1-phenylisatin, a key intermediate in various synthetic pathways. The presented methods are based on established copper-catalyzed cross-coupling reactions, offering reliable routes to the target compound.
Experimental Protocols
Several methods have been established for the N-arylation of isatin. Below are detailed protocols for two common copper-catalyzed methods: the Ullmann condensation and a more recent approach using aryl(TMP)iodonium salts.
Protocol 1: Copper-Catalyzed N-Arylation using Iodobenzene (Ullmann Condensation)
This protocol is a classical approach for the formation of N-aryl bonds.[1][2]
Materials:
-
Isatin
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and iodobenzene (1.2 mmol) to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
Protocol 2: Copper-Catalyzed N-Arylation using Aryl(TMP)iodonium Salts
This method utilizes a hypervalent iodine reagent as the aryl source and often proceeds under milder conditions compared to the classical Ullmann reaction.[3][4][5]
Materials:
-
Isatin
-
Phenyl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Toluene
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a reaction tube, combine isatin (0.5 mmol), phenyl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate (0.6 mmol), copper(I) iodide (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and potassium carbonate (1.0 mmol).
-
Add toluene (2.5 mL) to the tube.
-
Seal the tube and stir the mixture at 80 °C for 18 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.
Data Presentation
The following table summarizes quantitative data for different N-arylation methods of isatin, providing a comparison of their performance.
| Method | Arylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Condensation | Aryl Bromide | Cupric Oxide | - | - | - | - | [6] |
| Nickel-Catalyzed | Aryl Iodides | [Ni(L)(PPh3)2]Cl2 | DMSO | 100 | 10 | 78-89 | |
| Copper-Catalyzed | Aryl(TMP)iodonium salts | CuI / 1,10-Phenanthroline / K2CO3 | Toluene | 80 | 18 | Moderate to Excellent | [3][4][5] |
| Triaryl Bismuth Reagents | Triaryl Bismuth | Copper or Copper Salts | - | - | - | Good | [7][8] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general reaction scheme for the N-arylation of isatin.
Caption: Experimental workflow for the synthesis of this compound.
Caption: General reaction scheme for the N-arylation of isatin.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed N-arylation of isatins employing aryl(TMP)-iodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed N-arylation of isatins employing aryl(TMP)-iodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. EP0369344B1 - N-arylation of isatins - Google Patents [patents.google.com]
- 8. US5151518A - N-arylation of isatins - Google Patents [patents.google.com]
Applications of 1-Phenylisatin in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Phenylisatin, a derivative of isatin, serves as a versatile and valuable building block in organic synthesis, enabling the construction of a diverse array of heterocyclic compounds. Its unique structural features, particularly the reactive ketone group at the C-3 position and the lactam functionality, make it an ideal precursor for the synthesis of complex molecules, many of which exhibit significant biological and pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, including spirooxindoles and quinoline-4-carboxylic acids.
I. Synthesis of Spirooxindoles
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C-3 position of the oxindole core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound is an excellent starting material for the stereoselective synthesis of various spirooxindoles through multicomponent reactions, particularly [3+2] cycloaddition reactions.
Application Note: Three-Component Synthesis of Spiro[pyrrolidinyl-oxindoles]
A highly efficient and atom-economical approach for the synthesis of spiro[pyrrolidinyl-oxindoles] involves a one-pot, three-component reaction between this compound, an amino acid (such as sarcosine or L-proline), and a dipolarophile (e.g., maleimides, acrylates, or chalcones). This reaction proceeds via the in situ generation of an azomethine ylide from this compound and the amino acid, which then undergoes a [3+2] cycloaddition with the dipolarophile to furnish the desired spiro-heterocycle with high regio- and stereoselectivity.
Experimental Protocol: Synthesis of 1'-Methyl-2',5'-dioxo-1-phenyl-spiro[indole-3,3'-pyrrolidine]-4'-carbonitrile
This protocol describes the synthesis of a spiro[pyrrolidinyl-oxindole] derivative from this compound, sarcosine, and maleimide.
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
N-Phenylmaleimide
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add sarcosine (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-phenylmaleimide (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure spirooxindole derivative.
Expected Yield: 85-95%
Experimental workflow for the synthesis of spirooxindoles.
II. Synthesis of Quinoline-4-Carboxylic Acids
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many pharmaceutical agents with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. The Pfitzinger reaction is a classical and powerful method for the synthesis of these compounds, utilizing an isatin derivative and a carbonyl compound with an α-methylene group as starting materials.
Application Note: Pfitzinger Reaction of this compound
In the Pfitzinger reaction, this compound undergoes base-catalyzed ring-opening to form an N-phenylisatinic acid intermediate. This intermediate then condenses with a carbonyl compound, such as an α-keto-ester or a ketone, to form an enamine, which subsequently cyclizes and dehydrates to yield the corresponding quinoline-4-carboxylic acid derivative. The choice of the carbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the quinoline ring.
Experimental Protocol: Synthesis of 2-Methyl-1-phenyl-1H-quinoline-4-carboxylic acid
This protocol describes the synthesis of a quinoline-4-carboxylic acid derivative from this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, for acidification)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (2.0 g) in a mixture of ethanol (20 mL) and water (5 mL).
-
To this basic solution, add this compound (1.0 g, 4.48 mmol) and stir the mixture at room temperature for 1 hour.
-
Add acetone (1.0 mL, 13.6 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted acetone.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the crude quinoline-4-carboxylic acid.
-
The crude product can be further purified by recrystallization from ethanol.
Expected Yield: 70-80%
Pfitzinger reaction pathway for quinoline synthesis.
III. Quantitative Data on Bioactive this compound Derivatives
Derivatives of this compound have been extensively studied for their potential as therapeutic agents. The following tables summarize the cytotoxic and antimicrobial activities of selected compounds synthesized from this compound and its analogues.
Table 1: Cytotoxicity of N-substituted-5-phenylisatin Derivatives Against Human Cancer Cell Lines[1]
| Compound | R (N-substituent) | K562 (Leukemia) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |
| 2a | H | >10 | >10 |
| 2b | CH₃ | 1.52 | 2.34 |
| 2c | C₂H₅ | 0.87 | 1.56 |
| 2d | n-C₃H₇ | 0.54 | 1.03 |
| 2e | Benzyl | 0.12 | 0.25 |
| 2m | 4-Methoxybenzyl | 0.03 | 0.05 |
| CPT (Camptothecin) | - | 0.07 ± 0.01 | 0.37 ± 0.06 |
Table 2: Antimicrobial Activity of Isatin-Quinoline Conjugates
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Conjugate A | 12.5 | 25 | 50 |
| Conjugate B | 6.25 | 12.5 | 25 |
| Conjugate C | 25 | 50 | 100 |
Conclusion
This compound is a highly versatile and valuable precursor in organic synthesis for the generation of diverse and biologically active heterocyclic compounds. The methodologies outlined in these application notes for the synthesis of spirooxindoles and quinoline-4-carboxylic acids demonstrate the utility of this compound in constructing complex molecular architectures. The provided experimental protocols offer a practical guide for researchers, and the quantitative data on the biological activities of the resulting derivatives underscore the potential of this compound in the field of drug discovery and development. Further exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic transformations and the development of new therapeutic agents.
Application Notes and Protocols for Testing 1-Phenylisatin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of 1-Phenylisatin, a synthetic compound with potential therapeutic applications. The following protocols and guidelines are designed to facilitate the systematic evaluation of this compound's impact on cell viability, apoptosis, and cell cycle progression.
Overview of this compound and its Cytotoxic Potential
This compound is a derivative of isatin, a versatile scaffold known for a wide range of biological activities. While research indicates that various isatin derivatives possess cytotoxic and antiproliferative properties against cancer cell lines, the specific cytotoxic profile of this compound is an area of active investigation. Studies on related compounds suggest that the cytotoxic mechanism may involve the induction of apoptosis through the modulation of key signaling pathways. For instance, some isatin derivatives have been shown to influence the expression of pro- and anti-apoptotic proteins and activate caspases, the executive enzymes of apoptosis.
Data Presentation: Summarized Cytotoxicity Data
The following tables are provided as templates for organizing and presenting quantitative data obtained from cytotoxicity and apoptosis assays. Researchers can populate these tables with their experimental results for a clear and comparative analysis of this compound's effects on different cell lines.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) [Example Data] |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 |
| HeLa | Cervical Cancer | 48 | 32.8 |
| A549 | Lung Carcinoma | 48 | 45.2 |
| K562 | Chronic Myelogenous Leukemia | 48 | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 48 | 38.1 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48 hours)
| Concentration (µM) | % Viable Cells (Annexin V- / PI-) [Example Data] | % Early Apoptotic Cells (Annexin V+ / PI-) [Example Data] | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) [Example Data] |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 10 | 78.4 | 15.3 | 6.3 |
| 25 (IC₅₀) | 45.1 | 42.8 | 12.1 |
| 50 | 15.7 | 65.2 | 19.1 |
Table 3: Effect of this compound on Cell Cycle Distribution in K562 Cells (24 hours)
| Concentration (µM) | % G0/G1 Phase [Example Data] | % S Phase [Example Data] | % G2/M Phase [Example Data] |
| 0 (Control) | 55.3 | 30.1 | 14.6 |
| 10 | 68.2 | 20.5 | 11.3 |
| 20 (≈IC₅₀) | 75.1 | 15.4 | 9.5 |
| 40 | 82.5 | 9.8 | 7.7 |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to assess the cytotoxicity and mechanism of action of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[1]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[3]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[4] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[4]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically done by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity using flow cytometry.
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PBS, RNase A, and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Caspase-3 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[3] Caspase-3 is a critical executioner caspase. Its activity can be measured using a colorimetric or fluorometric assay. The principle involves the cleavage of a specific substrate conjugated to a chromophore or fluorophore by active caspase-3.
Materials:
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Seed and treat cells with this compound.
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase-3 substrate to the cell lysate.
-
Incubate at 37°C for 1-2 hours.[3]
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.[3]
Western Blot Analysis of Bcl-2 and Bax
To investigate the molecular mechanism of apoptosis, the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be assessed by Western blotting. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.
Materials:
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and a proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: Proposed intrinsic apoptotic pathway.
References
- 1. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice [ouci.dntb.gov.ua]
Application Notes and Protocols for Isatin Derivatives as Potential Anti-HIV Agents
Topic: Isatin Derivatives as a Promising Scaffold for the Development of Novel Anti-HIV Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral properties. While specific data on 1-Phenylisatin as an anti-HIV agent is not extensively documented in publicly available literature, numerous studies have highlighted the potential of various other isatin derivatives to inhibit HIV-1 replication. These compounds have been shown to target different stages of the HIV life cycle, primarily by inhibiting key viral enzymes such as reverse transcriptase and integrase. This document provides a summary of the anti-HIV activity of selected isatin derivatives, detailed experimental protocols for their evaluation, and diagrams illustrating their potential mechanisms of action and experimental workflows.
Data Presentation: Anti-HIV Activity of Isatin Derivatives
The following table summarizes the in vitro anti-HIV-1 activity of various isatin derivatives from different chemical classes. The data is presented to facilitate comparison of their potency and cytotoxicity.
| Compound Class | Specific Derivative | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target | Reference |
| Isatin β-thiosemicarbazone | Compound 6 | HTLV-III(B) | CEM | 2.62 | 44.90 | 17.41 | Reverse Transcriptase | [1] |
| Isatin β-thiosemicarbazone | Compound 10c | HIV-1 | CEM | 2.62 - 3.40 | - | - | Reverse Transcriptase | [2] |
| Isatin β-thiosemicarbazone | Compound 10f | HIV-1 | CEM | 2.62 - 3.40 | - | - | Reverse Transcriptase | [2] |
| Isatin β-thiosemicarbazone | Compound 10i | HIV-1 | CEM | 2.62 - 3.40 | - | - | Reverse Transcriptase | [2] |
| Aminopyrimidinimino Isatin | Compound 15c | HIV-1 | MT-4 | 7.8 | >12 | >1.5 | Reverse Transcriptase | [2] |
| Aminopyrimidinimino Isatin | Compound 15l | HIV-1 | MT-4 | 5.6 | >12 | >2.1 | Reverse Transcriptase | [2] |
| Aminopyrimidinimino Isatin | Compound 15o | HIV-1 | MT-4 | 7.6 | >12 | >1.6 | Reverse Transcriptase | [2] |
| Isatin-sulphonamide | SPIII-5ME-AC | - | - | - | - | - | Integrase | [3] |
| Isatin-sulphonamide | SPIII-5Cl-BZ | HIV-1 | - | - | - | 36% max protection | - | [3] |
| Isatinimino Derivative | Compound 9 | HIV-1 | MT-4 | 12.1 µg/mL | >157.3 µg/mL | >13 | Reverse Transcriptase | [4][5] |
| Isatin Mannich Base | Compound 2a | HIV-1 & HIV-2 | - | >2 µg/mL | - | 16% protection | - | [2] |
| Thiazolylimino Isatin | Compound VI | HIV-1 & HIV-2 | - | - | - | 28% (HIV-1), 10% (HIV-2) protection | - | [6] |
Note: EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the therapeutic window of the compound. A higher SI value indicates a more promising therapeutic candidate.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of isatin derivatives as anti-HIV agents.
Anti-HIV Assay in MT-4 Cells (MTT Assay)
This protocol is used to determine the in vitro anti-HIV activity and cytotoxicity of the test compounds.
Materials:
-
MT-4 cells
-
HIV-1 (IIIB) or HIV-2 (ROD) viral stock
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
Test compounds (isatin derivatives) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% sodium dodecyl sulfate, 50% N,N-dimethylformamide)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of culture medium containing serial dilutions of the test compounds to the wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus, no compound).
-
Virus Infection: Add 50 µL of the appropriate HIV strain to each well, except for the cell control wells. The amount of virus should be sufficient to cause a significant cytopathic effect (CPE) after 5 days.
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity and the percentage of viral inhibition for each compound concentration.
-
Determine the CC₅₀ and EC₅₀ values by regression analysis of the dose-response curves.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 RT
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.01% Triton X-100)
-
Poly(rA)-oligo(dT) as the template-primer
-
Deoxynucleotide triphosphates (dNTPs), including [³H]dTTP
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the reaction buffer, poly(rA)-oligo(dT), dNTPs (including [³H]dTTP), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]dTTP.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%).
HIV-1 Integrase (IN) Inhibition Assay
This assay evaluates the ability of compounds to inhibit the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA.
-
Reaction buffer (e.g., MOPS, MgCl₂ or MnCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Gel electrophoresis equipment
-
DNA staining dye (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Assembly: In a reaction tube, combine the reaction buffer, the donor DNA substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant HIV-1 integrase to the mixture and incubate to allow the formation of the enzyme-DNA complex.
-
Strand Transfer Initiation: Add the target DNA to initiate the strand transfer reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA, formamide).
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Analysis: Stain the gel with a fluorescent DNA dye and visualize the DNA bands using a gel imaging system. The inhibition of strand transfer is observed by the decrease in the amount of strand transfer products. Quantify the band intensities to determine the IC₅₀ value.
Visualizations
Potential Mechanism of Action of Isatin Derivatives as HIV-1 RT Inhibitors
References
- 1. Synthesis and evaluation of anti-HIV activity of isatin beta-thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-HIV and antitubercular activities of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Synthesis and anti-HIV activity of some isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antioxidant Properties of 1-Phenylisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylisatin, a synthetic derivative of isatin, has garnered scientific interest due to its diverse pharmacological activities. Recent studies have highlighted its potential as an antioxidant agent, demonstrating protective effects against oxidative stress-induced cellular damage. These application notes provide a comprehensive overview of the antioxidant properties of this compound, including its putative mechanism of action, and detailed protocols for its investigation.
The antioxidant effects of this compound are, at least in part, mediated through its activity as a selective agonist for the Cannabinoid-2 (CB2) receptor.[1] Activation of the CB2 receptor has been linked to the modulation of intracellular signaling pathways that combat oxidative stress, including the potential activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
In preclinical models, this compound has been shown to mitigate cisplatin-induced nephrotoxicity by reducing lipid peroxidation and augmenting the levels of endogenous antioxidants such as glutathione (GSH).[1] These findings underscore the therapeutic potential of this compound in conditions associated with oxidative stress.
This document serves as a practical guide for researchers, providing standardized protocols to assess the antioxidant capacity of this compound and to further elucidate its mechanism of action.
Data Presentation: Quantitative Antioxidant Profile of this compound
Table 1: In Vitro Radical Scavenging Activity of this compound
| Assay | Parameter | Result for this compound | Result for Standard (e.g., Trolox/Ascorbic Acid) |
| DPPH | IC50 (µM) | Data to be determined | Insert value |
| ABTS | TEAC (Trolox Equivalents) | Data to be determined | 1.0 |
Table 2: Effect of this compound on Cellular Oxidative Stress Markers
| Assay | Parameter | Cell Line/Model | Treatment Conditions | Result |
| Lipid Peroxidation (TBARS) | MDA concentration (nmol/mg protein) | e.g., HK-2 cells | e.g., H2O2-induced stress | Data to be determined |
| Glutathione Levels | GSH/GSSG Ratio | e.g., HK-2 cells | e.g., H2O2-induced stress | Data to be determined |
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Parameter | Cell Line/Model | Treatment Conditions | Result (% of control) |
| Superoxide Dismutase (SOD) | Specific Activity (U/mg protein) | e.g., HK-2 cells | e.g., H2O2-induced stress | Data to be determined |
| Catalase (CAT) | Specific Activity (U/mg protein) | e.g., HK-2 cells | e.g., H2O2-induced stress | Data to be determined |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and protected from light.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a series of dilutions of the standard (Trolox or Ascorbic Acid) in methanol.
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Phosphate Buffered Saline (PBS)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Standard: Prepare dilutions of this compound and Trolox as described in the DPPH assay protocol.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or the standard to the wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
Cellular Antioxidant Enzyme Activity Assays
Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thereby inhibiting the colorimetric reaction.
Materials:
-
Cell lysate from cells treated with this compound
-
Commercially available SOD assay kit (colorimetric)
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HK-2) and treat them with various concentrations of this compound for a specified period. Induce oxidative stress if necessary (e.g., with H2O2 or cisplatin).
-
Cell Lysis: Harvest the cells and prepare a cell lysate according to the instructions of the SOD assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SOD Assay: Perform the SOD activity assay according to the manufacturer's protocol, using equal amounts of protein for each sample.
-
Calculation: Calculate the SOD activity (usually expressed as U/mg protein) based on the standard curve provided in the kit.
Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase in the sample. The remaining H2O2 can be measured spectrophotometrically by its absorbance at 240 nm or through a colorimetric reaction.
Materials:
-
Cell lysate from cells treated with this compound
-
Hydrogen peroxide (H2O2) solution
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture, Treatment, and Lysis: Prepare cell lysates as described for the SOD assay.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Catalase Assay:
-
Add a known amount of cell lysate protein to a quartz cuvette or a well of a UV-transparent plate containing phosphate buffer.
-
Initiate the reaction by adding a known concentration of H2O2.
-
Monitor the decrease in absorbance at 240 nm over time.
-
-
Calculation: Calculate the catalase activity based on the rate of H2O2 decomposition, using the molar extinction coefficient of H2O2 at 240 nm. The activity is typically expressed as U/mg protein.
Lipid Peroxidation (TBARS) Assay
Principle: This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, by its reaction with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.
Materials:
-
Cell lysate or tissue homogenate from samples treated with this compound
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates from control and this compound-treated samples.
-
Protein Quantification: Determine the protein concentration of the samples.
-
TBARS Assay:
-
To a known amount of protein, add TCA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.
-
-
Calculation: Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA. The results are typically expressed as nmol of MDA per mg of protein.
Mandatory Visualizations
Caption: Putative signaling pathway for the antioxidant action of this compound.
References
Application Notes and Protocols: 1-Phenylisatin as a Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylisatin (1-phenyl-1H-indole-2,3-dione) is an isatin derivative that has been identified as a selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune cells and peripheral tissues. Its activation is associated with anti-inflammatory, immunomodulatory, and analgesic effects without the psychoactive side effects mediated by the Cannabinoid Receptor 1 (CB1).[1][2] This makes the CB2 receptor an attractive therapeutic target for a variety of pathological conditions, including inflammatory disorders and neuropathic pain.[3][4]
Recent in vivo studies have demonstrated that this compound provides protection against cisplatin-induced nephrotoxicity, an effect attributed to its anti-apoptotic, anti-inflammatory, and antioxidant properties mediated through the CB2 receptor.[5] This highlights the therapeutic potential of this compound and underscores the need for detailed pharmacological characterization and standardized experimental protocols to facilitate further research and drug development.
These application notes provide a comprehensive overview of the methodologies for characterizing this compound's activity at the CB2 receptor, including in vitro functional assays and in vivo models.
Data Presentation
While in vivo studies have confirmed the CB2-mediated effects of this compound, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) at the human CB2 receptor are not extensively available in peer-reviewed literature. The following tables are provided as a template for the characterization of this compound and can be populated as data becomes available.
Table 1: Receptor Binding Affinity
This table should be used to summarize the binding affinity of this compound for the CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Radioligand | Source |
| This compound | Human CB2 | Data not available | e.g., [³H]CP-55,940 | - |
| This compound | Human CB1 | Data not available | e.g., [³H]CP-55,940 | - |
| Control Ligand | ||||
| CP-55,940 | Human CB2 | ~1.3 | [³H]CP-55,940 | [2] |
| CP-55,940 | Human CB1 | ~0.48 | [³H]CP-55,940 | [2] |
Table 2: In Vitro Functional Activity
This table is designed to present the potency and efficacy of this compound in various functional assays.
| Assay | Receptor | Parameter | Value | Reference Compound | Source |
| cAMP Inhibition | Human CB2 | EC50 [nM] | Data not available | e.g., CP-55,940 | - |
| Emax (%) | Data not available | ||||
| β-Arrestin Recruitment | Human CB2 | EC50 [nM] | Data not available | e.g., CP-55,940 | - |
| Emax (%) | Data not available | ||||
| [³⁵S]GTPγS Binding | Human CB2 | EC50 [nM] | Data not available | e.g., CP-55,940 | - |
| Emax (%) | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the CB2 receptor and general experimental workflows for its characterization.
Caption: CB2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: In Vivo Cisplatin Nephrotoxicity Model Logic.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as a CB2 receptor agonist. These are generalized protocols and may require optimization based on the specific cell lines and reagents used.
Protocol 1: Radioligand Binding Assay for CB2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human CB2 receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity CB2 ligand (e.g., 10 µM CP-55,940).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well plates.
-
Cell harvester and glass fiber filter mats.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (final concentration ~0.7 nM), and 100 µL of CB2 receptor membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of CB2 receptor membrane preparation.
-
Competitive Binding: 50 µL of each concentration of this compound, 50 µL of [³H]CP-55,940, and 100 µL of CB2 receptor membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Protocol 2: cAMP Inhibition Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound to inhibit adenylyl cyclase via the CB2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.
-
This compound stock solution (10 mM in DMSO).
-
Forskolin solution (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).
-
Cell culture medium and serum.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
384-well white opaque plates.
Procedure:
-
Cell Culture: Culture the CB2-expressing cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., CP-55,940) in assay buffer.
-
Assay:
-
Remove the culture medium and add assay buffer.
-
Add the diluted this compound or reference agonist to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add forskolin to all wells (except for the basal control) to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM) and incubate for a further 15-30 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%). Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Protocol 3: β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the CB2 receptor.
Materials:
-
Cells engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin CHO-K1 hCB2 cells).
-
This compound stock solution (10 mM in DMSO).
-
Reference agonist (e.g., CP-55,940).
-
Assay buffer.
-
Detection reagents for the specific assay platform.
-
384-well white opaque plates.
Procedure:
-
Cell Plating: Plate the cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay:
-
Add the diluted compounds to the cells.
-
Incubate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
-
Detection: Add the detection reagents according to the manufacturer's instructions and measure the signal (e.g., chemiluminescence).
-
Data Analysis: Normalize the data to the maximal response of a reference agonist (100%) and the basal level (0%). Plot the percentage of maximal response against the logarithm of the this compound concentration to determine the EC₅₀ and Emax values.
Protocol 4: In Vivo Model of Cisplatin-Induced Nephrotoxicity
Objective: To evaluate the protective effect of this compound against cisplatin-induced kidney injury in mice.[5]
Materials:
-
Male C57BL/6 mice (or other suitable strain).
-
This compound.
-
Cisplatin.
-
Vehicle for drug administration (e.g., saline, DMSO/saline mixture).
-
AM630 (selective CB2 antagonist, for mechanism validation).
-
Equipment for blood and tissue collection and analysis.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Experimental Groups: Divide the animals into the following groups (n=6-8 per group):
-
Group 1 (Control): Vehicle administration.
-
Group 2 (Cisplatin): Vehicle followed by a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg).
-
Group 3 (this compound + Cisplatin): Pre-treatment with this compound (e.g., daily for 7 days) followed by a single i.p. injection of cisplatin.
-
Group 4 (this compound alone): Daily administration of this compound for the duration of the experiment.
-
Group 5 (AM630 + this compound + Cisplatin): Pre-treatment with AM630 prior to each this compound dose, followed by cisplatin injection.
-
-
Drug Administration: Administer this compound and AM630 at the determined doses and schedule. Induce nephrotoxicity with a single injection of cisplatin.
-
Monitoring and Sample Collection: Monitor the animals for signs of toxicity. At a pre-determined time point after cisplatin injection (e.g., 72 hours), collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis. Euthanize the animals and collect kidney tissues for histopathological examination and analysis of inflammatory, apoptotic, and oxidative stress markers (e.g., TNF-α, caspase-3, MDA).[5]
-
Data Analysis: Compare the measured parameters between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Synthesis of this compound
This compound can be synthesized through various methods. A common approach involves the N-arylation of isatin or the cyclization of an appropriate precursor. One established method is the Sandmeyer isatin synthesis, which can be adapted for N-substituted isatins.[7]
General Procedure for Synthesis: A plausible synthetic route involves the reaction of isatin with a phenylating agent, such as a phenylboronic acid under Chan-Lam coupling conditions, or via a Buchwald-Hartwig amination. Alternatively, a de novo synthesis can be employed, starting from aniline and an appropriate three-carbon synthon.
A specific example is the reaction of isatin with triphenylbismuth diacetate in the presence of a copper catalyst to yield this compound.
Summary and Outlook
This compound is a promising CB2 receptor agonist with demonstrated in vivo efficacy in a model of nephrotoxicity. The provided protocols offer a framework for the detailed in vitro and in vivo characterization of this compound. Further research is warranted to elucidate its full pharmacological profile, including its binding affinity, functional potency, and potential for biased agonism at the CB2 receptor. Such studies will be crucial for advancing the development of this compound as a potential therapeutic agent for inflammatory and pain-related disorders.
References
- 1. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Phenylisatin Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1-Phenylisatin. The following sections offer detailed experimental protocols, frequently asked questions, and troubleshooting advice to help optimize reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the N-arylation of isatin. Key among these are copper-catalyzed cross-coupling reactions such as the Chan-Lam coupling and the Ullmann condensation. These methods are often preferred due to the ready availability of isatin as a starting material.[1]
Q2: What is the role of the copper catalyst in the N-arylation of isatin?
A2: In reactions like the Chan-Lam coupling and Ullmann condensation, the copper catalyst is crucial for facilitating the formation of the carbon-nitrogen (C-N) bond between the isatin nitrogen and the phenyl group. The catalytic cycle typically involves the coordination of the N-H containing substrate to the copper(II) catalyst, followed by transmetalation with the arylating agent (e.g., phenylboronic acid) and subsequent reductive elimination to form the desired product.[2][3]
Q3: Can I use palladium catalysts for the N-arylation of isatin?
A3: While palladium-catalyzed reactions like the Buchwald-Hartwig amination are powerful tools for C-N bond formation, copper-catalyzed methods are more traditionally used for the N-arylation of amides and imides like isatin.[1][4] Palladium-catalyzed methods can sometimes be employed, but may require specific ligand systems to be effective for this substrate.
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] This allows for the visualization of the consumption of the isatin starting material and the formation of the this compound product.
Q5: What are the typical purification methods for this compound?
A5: After the reaction is complete, the crude product is typically worked up by diluting the reaction mixture with an organic solvent, washing with water and brine, and then drying the organic layer. The final purification is most commonly achieved by flash column chromatography on silica gel.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst may be of poor quality or deactivated. 2. Inefficient Base: The chosen base may not be strong enough to deprotonate the isatin effectively. 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, especially for traditional Ullmann conditions.[4] 4. Poor Quality Reagents: Impurities in starting materials (isatin, arylating agent) or solvents can inhibit the reaction. 5. Protodeboronation of Boronic Acid: In Chan-Lam coupling, the boronic acid can be replaced by a proton, especially in the presence of moisture.[3] | 1. Catalyst: Use high-purity copper salts (e.g., Cu(OAc)₂, CuI). For Ullmann reactions, consider using freshly activated copper powder.[4] 2. Base: Screen different bases. For Chan-Lam coupling, tertiary amines like triethylamine or pyridine are common.[2] For Ullmann reactions, stronger bases like K₂CO₃ or Cs₂CO₃ may be necessary. 3. Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Be aware that excessively high temperatures can lead to decomposition. 4. Reagents & Solvents: Ensure all reagents are pure and solvents are anhydrous, especially for reactions sensitive to moisture. 5. Boronic Acid: Use a slight excess of the phenylboronic acid (1.5-2.0 equivalents). Ensure anhydrous reaction conditions. |
| Formation of Significant Byproducts | 1. Homocoupling of Arylating Agent: The phenylating agent (e.g., phenylboronic acid) can couple with itself to form biphenyl.[3] 2. Oxidation of Starting Materials or Product: The reaction conditions may be too harsh, leading to oxidative decomposition. 3. Side Reactions of Isatin: The carbonyl groups of isatin can potentially undergo side reactions under certain conditions. | 1. Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the limiting reagent (isatin) can sometimes minimize homocoupling. 2. Reaction Conditions: Optimize the reaction temperature and time to minimize decomposition. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. 3. Catalyst/Ligand Choice: The choice of copper source and, if applicable, a ligand can influence selectivity and minimize side reactions. |
| Difficulty in Product Isolation/Purification | 1. Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation challenging. 2. Product Insolubility: The this compound product may have limited solubility in the chosen workup or chromatography solvents. | 1. Chromatography Optimization: Experiment with different solvent systems for flash column chromatography to achieve better separation. Gradient elution may be necessary. 2. Solvent Selection: Choose appropriate solvents for workup and purification based on the solubility of this compound. Recrystallization from a suitable solvent system can be an effective final purification step. |
Quantitative Data Summary
Table 1: Chan-Lam Coupling Conditions for N-Arylation of Isatin with Phenylboronic Acid
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ (10) | Pyridine (2) | CH₂Cl₂ | Room Temp. | 48 | ~70-80 | Inferred from similar reactions[5] |
| Cu(OAc)₂ (10) | Et₃N (2) | CH₂Cl₂ | Room Temp. | 24-72 | Variable | [5] |
| CuI (5) | K₃PO₄ (1) | DMSO | 110 | 5 | Good | Inferred from similar reactions |
Table 2: Ullmann Condensation Conditions for N-Arylation of Isatin
| Copper Source (equiv.) | Arylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cupric Oxide (stoich.) | Aryl bromide | Not specified | Not specified | High Temp. | Not specified | Moderate | [6] |
| CuI (0.1) | Aryl iodide | K₂CO₃ (2) | DMF | 120 | 12-24 | Good-Excellent | Inferred from general Ullmann conditions |
| Cu powder (activated) | Aryl halide | K₂CO₃ (2) | NMP | >200 | 24-48 | Variable | [4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Isatin with Phenylboronic Acid (Chan-Lam Coupling)
Materials:
-
Isatin
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add isatin (1.0 equiv.), phenylboronic acid (1.5 equiv.), and Cu(OAc)₂ (0.1 equiv.).
-
Add anhydrous CH₂Cl₂ as the solvent.
-
Add the base, either pyridine (2.0 equiv.) or Et₃N (2.0 equiv.), to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Ullmann Condensation for N-Arylation of Isatin
Materials:
-
Isatin
-
Aryl halide (e.g., Iodobenzene or Bromobenzene)
-
Copper(I) iodide (CuI) or activated Copper powder
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine isatin (1.0 equiv.), the aryl halide (1.2 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Chan-Lam coupling synthesis of this compound.
Caption: Simplified catalytic cycle for the Ullmann condensation.
Caption: Logical workflow for troubleshooting this compound synthesis.
References
Technical Support Center: Synthesis of 1-Phenylisatin
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Phenylisatin. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound are the Stolle and Sandmeyer syntheses. The Stolle synthesis is particularly useful for N-substituted isatins like this compound and typically involves the reaction of diphenylamine with oxalyl chloride followed by cyclization with a Lewis acid.[1][2] The Sandmeyer isatin synthesis is a two-step procedure that begins with the formation of an isonitrosoacetanilide intermediate from an aniline, which then undergoes acid-catalyzed cyclization.[3]
Q2: I am experiencing a low yield in my Stolle synthesis of this compound. What are the likely causes?
A2: Low yields in the Stolle synthesis can often be attributed to several factors:
-
Incomplete acylation: Ensure that the initial reaction between diphenylamine and oxalyl chloride goes to completion. Using a slight excess of oxalyl chloride and ensuring anhydrous (dry) reaction conditions can help.[3]
-
Inefficient cyclization: The choice and quality of the Lewis acid are critical. The intermediate chlorooxalylanilide must also be completely dry before this step.[3] Optimizing the reaction temperature is also crucial.[3]
-
Decomposition of materials: High temperatures can lead to the decomposition of starting materials or intermediates, resulting in "tar" formation. It is important to maintain the lowest possible temperature that still allows for a reasonable reaction rate.[3]
Q3: My final this compound product is impure. What are the common byproducts and how can I minimize them?
A3: Impurities in this compound synthesis can arise from side reactions or unreacted starting materials. In the Stolle synthesis, incomplete cyclization can leave unreacted chlorooxalylanilide intermediate. Decomposition of reactants or intermediates at high temperatures can lead to the formation of tarry byproducts.[3] In syntheses starting from aniline derivatives, such as the Sandmeyer synthesis, common impurities can include isatin oxime and products of side reactions like sulfonation of the aromatic ring.[3] To minimize these, ensure complete reactions at each step, maintain careful temperature control, and use high-purity starting materials.
Q4: What is the best way to purify crude this compound?
A4: Recrystallization is a highly effective method for purifying crude this compound. Glacial acetic acid is a commonly used and effective solvent for this purpose.[3] The principle of recrystallization relies on the difference in solubility of the compound and impurities in a solvent at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure this compound crystallizes out, leaving the impurities in the solution.[4]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of your synthesized this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying impurities. Other methods include Thin-Layer Chromatography (TLC) for a quick purity check and melting point determination. Pure this compound has a sharp melting point, whereas impurities will cause the melting point to be depressed and broader.[4]
Troubleshooting Guides
Issue 1: Low Yield in Stolle Synthesis
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Acylation of Diphenylamine | Ensure anhydrous conditions, as moisture can react with oxalyl chloride. Use a slight excess (e.g., 1.1 equivalents) of oxalyl chloride. Confirm the purity of both diphenylamine and oxalyl chloride before starting. |
| Incomplete Cyclization | The choice of Lewis acid is critical; Aluminum chloride (AlCl₃) is commonly used. Ensure the chlorooxalylanilide intermediate is thoroughly dried before adding the Lewis acid. Optimize the reaction temperature for the cyclization step; insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. |
| Decomposition and Tar Formation | Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Add the Lewis acid portion-wise to control any exothermic reaction. Ensure efficient stirring to prevent localized overheating. |
| Product Loss During Workup | During the quenching of the reaction with ice and acid, ensure the pH is optimal for the precipitation of this compound. When extracting the product, use an appropriate solvent and perform multiple extractions to maximize recovery. |
Issue 2: Impure Final Product After Recrystallization
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Recrystallization Solvent | While glacial acetic acid is often effective, other solvents or solvent pairs (e.g., ethanol/water) can be tested. A good solvent should dissolve the compound well when hot but poorly when cold. |
| Crystallization Occurred Too Quickly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice. |
| Insufficient Washing of Crystals | After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. |
| Presence of Insoluble Impurities | If insoluble impurities are present in the crude product, perform a hot filtration of the dissolved sample before allowing it to cool and crystallize. |
| "Oiling Out" of the Product | This occurs when the product separates as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. |
Experimental Protocols
Stolle Synthesis of this compound from Diphenylamine
This protocol describes a typical procedure for the Stolle synthesis of this compound.
Step 1: Acylation of Diphenylamine
-
In a fume hood, dissolve diphenylamine (1 equivalent) in a dry, inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add oxalyl chloride (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude N,N-diphenyl-N'-oxalyl chloride (chlorooxalylanilide) intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a separate flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a dry, inert solvent like carbon disulfide or nitrobenzene.
-
Cool the slurry in an ice bath and slowly add the crude chlorooxalylanilide intermediate from Step 1.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Collect the precipitated crude this compound by vacuum filtration and wash thoroughly with cold water.
Purification of this compound by Recrystallization from Glacial Acetic Acid
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid and heat the mixture gently with stirring until the solid dissolves completely.
-
If any insoluble impurities remain, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any residual acetic acid.
-
Dry the crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Influence of Lewis Acid on Stolle Synthesis Yield (Qualitative)
| Lewis Acid | Typical Relative Effectiveness | Notes |
| Aluminum Chloride (AlCl₃) | High | Commonly used and generally provides good yields. Can be aggressive and may require careful temperature control. |
| Titanium Tetrachloride (TiCl₄) | Moderate to High | Can be an effective alternative to AlCl₃. It is sensitive to moisture. |
| Boron Trifluoride Etherate (BF₃·Et₂O) | Moderate | Often used for milder reaction conditions, which can sometimes result in lower yields but fewer side products. |
| Ferric Chloride (FeCl₃) | Moderate | Can catalyze the reaction but may be less effective than AlCl₃. |
Note: The relative effectiveness is based on general principles of Friedel-Crafts reactions and may vary depending on specific reaction conditions.
Table 2: Comparison of Recrystallization Solvents for Isatin Derivatives (General Guidance)
| Solvent | Suitability for Recrystallization | Expected Purity | Notes |
| Glacial Acetic Acid | Excellent | High | Good for obtaining high-purity crystals, but requires thorough washing to remove residual acid.[3] |
| Ethanol | Good | Moderate to High | A common and less corrosive alternative to acetic acid. May require a co-solvent like water for optimal results. |
| Ethanol/Water | Good | Moderate to High | A solvent pair that can be effective if the compound is too soluble in pure ethanol. |
| Toluene | Moderate | Moderate | Can be used, but its higher boiling point may not be ideal for all setups. |
Visualizations
Caption: Workflow for the Stolle Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield of this compound.
References
Technical Support Center: 1-Phenylisatin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylisatin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides & FAQs
Stolle Synthesis of this compound
The Stolle synthesis is a common and effective method for preparing N-substituted isatins, including this compound. The reaction typically involves the acylation of diphenylamine with oxalyl chloride, followed by a Lewis acid-catalyzed intramolecular cyclization.
Q1: My Stolle synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Stolle synthesis can stem from several factors, primarily incomplete acylation or incomplete cyclization.
Troubleshooting Low Yield in Stolle Synthesis:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Acylation | - Ensure the diphenylamine is of high purity and completely dry. - Use a slight excess (1.1-1.2 equivalents) of freshly distilled oxalyl chloride. - Perform the reaction under strictly anhydrous conditions using dry solvents (e.g., dichloromethane, diethyl ether) and an inert atmosphere (e.g., nitrogen or argon). - Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of diphenylamine. |
| Incomplete Cyclization | - Use a suitable and sufficient amount of a strong Lewis acid such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride etherate (BF₃·Et₂O). Typically, a molar excess of the Lewis acid is required. - Ensure the intermediate N-phenyl-N-chlorooxalylanilide is completely dry before adding the Lewis acid. - Optimize the reaction temperature for the cyclization step. While heating is often necessary, excessive temperatures can lead to decomposition. A typical range is 60-80 °C. - The choice of solvent for cyclization is critical; carbon disulfide or nitrobenzene are traditionally used, but dichloromethane can also be effective. |
| Product Loss During Workup | - Carefully quench the reaction mixture by slowly adding it to crushed ice and water to decompose the Lewis acid complex. - Optimize the extraction procedure. Use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. - Refine the purification method. Recrystallization from a suitable solvent like glacial acetic acid or ethanol is common. If isomers or other closely related impurities are present, column chromatography may be necessary. |
Q2: I am observing the formation of a dark, tar-like substance in my Stolle synthesis reaction. What is causing this and how can I prevent it?
A2: The formation of "tar" is a common issue in Friedel-Crafts type reactions like the Stolle cyclization. It is generally caused by the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions of the reaction.
Preventing Tar Formation:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Add the Lewis acid portion-wise to control the initial exotherm.
-
Purity of Reagents: Ensure all reagents, especially the diphenylamine and oxalyl chloride, are of high purity. Impurities can act as catalysts for polymerization and decomposition reactions.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. The presence of moisture can lead to side reactions and decomposition.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions and decomposition. Monitor the reaction progress by TLC.
Q3: Are there any common side products in the Stolle synthesis of this compound that I should be aware of?
A3: Besides unreacted starting materials and tar, potential side products can arise from incomplete reactions or alternative reaction pathways.
-
N-Phenyl-N-chlorooxalylanilide: The intermediate from the acylation step may be present if the cyclization is incomplete.
-
Isomeric Products: If a substituted diphenylamine is used, there is a possibility of forming regioisomers depending on the position of the cyclization. For unsubstituted diphenylamine, this is not an issue.
Sandmeyer Synthesis of Isatins (General Application)
While the Stolle synthesis is more common for N-substituted isatins, the Sandmeyer synthesis is a classical method for preparing isatins from anilines. Although not the primary route for this compound, the principles and potential side reactions are relevant to isatin chemistry in general. The process involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Q4: What is the most common side product in the Sandmeyer isatin synthesis, and how can I minimize its formation?
A4: The most frequently encountered side product in the Sandmeyer synthesis is the corresponding isatin oxime .[1] This byproduct forms during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.
Minimizing Isatin Oxime Formation:
-
Use of a "Decoy Agent": To minimize the formation of isatin oxime, a "decoy agent," which is typically a carbonyl compound like an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction.[1] The decoy agent reacts preferentially with any hydroxylamine that may be present, preventing it from reacting with the isatin product.
-
Controlled Reaction Conditions: Careful control of the cyclization temperature and the concentration of the acid (typically sulfuric acid) can also help to reduce the formation of the oxime.
Q5: I am getting a low yield in the first step of the Sandmeyer synthesis (formation of isonitrosoacetanilide). What could be the problem?
A5: A low yield of the isonitrosoacetanilide intermediate can be attributed to several factors.
Troubleshooting Isonitrosoacetanilide Formation:
-
Purity of Starting Materials: Ensure that the aniline, chloral hydrate, and hydroxylamine hydrochloride are of high purity.
-
Reaction Time and Temperature: Optimize the reaction time and temperature for the condensation step. The reaction often requires heating to reflux, and insufficient time or temperature can lead to incomplete reaction.
-
pH of the Reaction Mixture: The pH of the reaction medium is crucial for the formation of the intermediate. Ensure the correct amount of acid is used as specified in the protocol.
Q6: Can sulfonation be a side reaction in the Sandmeyer synthesis?
A6: Yes, sulfonation of the aromatic ring is a potential side reaction during the cyclization step, which is typically carried out in concentrated sulfuric acid. To minimize this, use the minimum effective concentration and temperature of sulfuric acid required for the cyclization.
Experimental Protocols
Detailed Experimental Protocol for Stolle Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound from diphenylamine and oxalyl chloride.
Step 1: Acylation of Diphenylamine
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve diphenylamine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane from the dropping funnel over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by TLC until the diphenylamine spot disappears.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude N-phenyl-N-chlorooxalylanilide as an oily residue.
Step 2: Cyclization to this compound
-
To the flask containing the crude intermediate, add anhydrous carbon disulfide.
-
With vigorous stirring, add anhydrous aluminum chloride (2.5 equivalents) portion-wise at a rate that maintains the reaction temperature below 40 °C. An ice bath may be required to control the initial exotherm.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Monitor the formation of this compound by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from glacial acetic acid or ethanol to afford pure this compound as orange-red crystals.
Data Presentation
Visualizations
Logical Workflow for Troubleshooting Low Yield in Stolle Synthesis
Caption: Troubleshooting workflow for low yield in the Stolle synthesis of this compound.
Relationship Between Reactants and Products in this compound Synthesis (Stolle)
Caption: Key species and transformations in the Stolle synthesis of this compound.
References
Troubleshooting low yield in Sandmeyer isatin synthesis
Welcome to the Technical Support Center for the Sandmeyer Isatin Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions for common issues encountered during this procedure, with a focus on troubleshooting and optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Sandmeyer isatin synthesis?
Low yields in the Sandmeyer synthesis can be attributed to several factors throughout the two-step process.[1] A primary cause is the formation of side products, particularly through the sulfonation of the aromatic ring during the acid-catalyzed cyclization step.[1][2] Other significant contributors include:
-
Incomplete Reactions: Either the initial formation of the isonitrosoacetanilide intermediate or the subsequent cyclization may not go to completion.[1]
-
Poor Reagent Quality: The purity of the starting aniline and hydroxylamine hydrochloride is crucial for optimal results.[1][2]
-
Sub-optimal Reaction Conditions: Incorrect temperature control, acid concentration, or reaction time can drastically lower the yield.[1]
-
"Tar" Formation: The decomposition of reagents or intermediates at high temperatures can lead to the formation of intractable tar, representing a significant loss of material.[1]
-
Poor Solubility: Anilines with lipophilic (fatty) substituents may have poor solubility in the aqueous reaction medium, which hinders the formation of the isonitrosoacetanilide intermediate.[1][3]
-
Moisture Content: If the isonitrosoacetanilide intermediate is not sufficiently dry, the cyclization reaction with sulfuric acid can become difficult to control.[2]
-
Purification Losses: A considerable amount of the product can be lost during the workup and purification stages.[1]
Q2: My reaction mixture turned black and produced a lot of tar. What went wrong and how can I prevent it?
The formation of a dark, viscous tar is a common issue resulting from the decomposition of materials under the harsh, high-temperature, and strongly acidic conditions of the reaction.[1] This typically occurs during the cyclization step for one of the following reasons:
-
Overheating: The reaction temperature exceeded the optimal range of 75-80°C.[2] The addition of isonitrosoacetanilide to concentrated sulfuric acid is exothermic and requires active cooling to prevent the temperature from rising too high, which can result in charring and complete loss of the product.[2]
-
Incomplete Dissolution: If the starting aniline is not fully dissolved during the first step, tarry byproducts can form during the heating phase.[1][2]
To prevent tar formation, ensure the aniline is completely dissolved before proceeding with the reaction and maintain strict temperature control (60-70°C) with efficient stirring and external cooling during the addition of the isonitrosoacetanilide to the sulfuric acid.[1][2]
Q3: The yield of my isonitrosoacetanilide intermediate (Step 1) is low. How can I improve it?
Low yield in the first step, the formation of isonitrosoacetanilide, is often related to reagent purity and reaction setup.
-
Reagent Purity: Using a pure grade of aniline can prevent the formation of tarry materials.[2]
-
Excess Hydroxylamine: The procedure benefits from using a considerable excess of hydroxylamine hydrochloride.[2]
-
Salting-Out Effect: Sodium sulfate is critical for precipitating the product and appears to have a specific chemical role, as substituting it with sodium chloride results in no product formation.[2] Varying the concentration of sodium sulfate showed that the amounts specified in standard protocols give the best yield and quality.[2]
-
Lipophilic Anilines: For substituted anilines that are highly lipophilic, solubility in the aqueous medium is a major challenge and can lead to very low yields (<5% in some cases).[3] For these specific substrates, alternative methods that avoid the aqueous condensation may be necessary.[3]
Q4: How can I optimize the cyclization step (Step 2) to maximize isatin yield?
The cyclization in concentrated sulfuric acid is the most critical and sensitive step of the synthesis.
-
Strict Temperature Control: This is the single most important factor. The reaction does not begin below 45-50°C, but it can become uncontrollably violent above 75-80°C.[2] Add the dry isonitrosoacetanilide portion-wise to sulfuric acid pre-heated to 50°C, ensuring the internal temperature is maintained between 60°C and 70°C using an ice bath for cooling.[2] After the addition is complete, heating the mixture to 80°C for approximately 10 minutes will complete the reaction.[2]
-
Ensure Dryness of Intermediate: The isonitrosoacetanilide intermediate must be thoroughly dried before its addition to sulfuric acid.[2] Moisture can make the highly exothermic reaction very difficult to control.[2]
-
Alternative Acids for Poorly Soluble Intermediates: When working with intermediates that have high lipophilicity and poor solubility in sulfuric acid, cyclization can be incomplete.[3] In such cases, switching the acid to methanesulfonic acid or polyphosphoric acid (PPA) can significantly improve solubility and yield.[3]
Q5: My final product is impure. What are the common contaminants and how can I purify the isatin?
A common impurity is isatin oxime, which can precipitate when the final sulfuric acid mixture is poured onto ice.[1][2] Other impurities may include unreacted starting materials or side products from sulfonation.[1]
There are two highly effective methods for purification:
-
Purification via Salt Formation: Suspend the crude isatin in hot water and add a sodium hydroxide solution to dissolve it.[2] Filter the solution to remove insoluble impurities. Then, carefully add dilute hydrochloric acid until a small amount of precipitate forms; this is often an impurity.[2] Filter this precipitate off, and then acidify the remaining clear filtrate to precipitate the pure isatin, which can be collected by filtration.[2]
-
Recrystallization: Isatin can be effectively purified by recrystallization from glacial acetic acid, which yields large, brown-red crystals.[2][4]
Data on Alternative Acids for Cyclization
For challenging substrates, particularly those with lipophilic groups that exhibit poor solubility in concentrated sulfuric acid, alternative acids can provide superior yields.
| Starting Intermediate (Oximinoacetanilide) | Cyclization Acid | Yield of Isatin |
| 4-n-Hexyl- | H₂SO₄ | Incomplete Reaction |
| 4-n-Hexyl- | CH₃SO₃H (Methanesulfonic Acid) | 88% |
| 4-(4-n-Butylphenyl)- | H₂SO₄ | 0% |
| 4-(4-n-Butylphenyl)- | CH₃SO₃H (Methanesulfonic Acid) | 73% |
| 4-Trityl- | PPA (Polyphosphoric Acid) | 67% |
| (Data synthesized from information presented in reference[3]) |
Visual Guides
Experimental Workflow
Caption: General workflow for the two-step Sandmeyer isatin synthesis.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting low yield in isatin synthesis.
Detailed Experimental Protocol
This protocol is adapted from the reliable procedure published in Organic Syntheses.[2]
Part A: Synthesis of Isonitrosoacetanilide
-
Preparation of Solution A: In a 3-liter flask, dissolve 112 g (0.68 mole) of chloral hydrate and 1300 g of sodium sulfate (Na₂SO₄) in 2 liters of water.
-
Preparation of Solution B: In a separate beaker, prepare a solution of 100 g (1.07 mole) of aniline in 300 cc of water containing 100 cc of concentrated hydrochloric acid.
-
Preparation of Solution C: In another beaker, dissolve 220 g (3.16 moles) of hydroxylamine hydrochloride in 500 cc of water.
-
Reaction: Combine Solution A and Solution B in the 3-liter flask. Warm the mixture to 40-45°C. Begin adding Solution C to the flask in portions over a period of 15-20 minutes.
-
Heating: After the addition is complete, heat the mixture until it boils gently. Continue boiling for 1-2 minutes. The isonitrosoacetanilide should begin to precipitate as a crystalline solid.
-
Isolation: Cool the mixture to room temperature, then filter off the crystalline product using a Büchner funnel. Wash the product with water.
-
Drying: Dry the isonitrosoacetanilide thoroughly. It is critical that the product is as dry as possible for the next step.[2] The yield should be approximately 145-155 g (83-88% of the theoretical amount).
Part B: Synthesis of Isatin (Cyclization)
-
Setup: In a 1-liter round-bottomed flask equipped with an efficient mechanical stirrer, warm 600 g (326 cc) of concentrated sulfuric acid (sp. gr. 1.84) to 50°C. Prepare an ice-water bath for cooling.
-
Addition of Intermediate: Begin adding 75 g (0.46 mole) of the dry isonitrosoacetanilide from Part A to the warm sulfuric acid. Add the solid in small portions at a rate that allows the internal temperature to be maintained between 60°C and 70°C. Do not let the temperature exceed this range.[2] Use the ice-water bath as needed to control the temperature.
-
Reaction Completion: Once all the isonitrosoacetanilide has been added, heat the solution to 80°C and maintain this temperature for 10 minutes to ensure the reaction is complete.[2]
-
Precipitation: Cool the reaction mixture back to room temperature and pour it carefully over 3 kg of crushed ice.
-
Isolation: Let the mixture stand for about 30 minutes. The crude isatin will precipitate. Filter the solid product and wash it with cold water until the washings are no longer acidic.
-
Purification: The crude product can be purified as described in FAQ Q5, either by recrystallization from glacial acetic acid or by dissolving in sodium hydroxide and re-precipitating with acid.[2] The yield of purified isatin is typically 45-48 g (67-71% of the theoretical amount).[2]
References
Technical Support Center: Purification of 1-Phenylisatin by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Phenylisatin using column chromatography. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in achieving high-purity this compound for your research needs.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Issue 1: Poor Separation of this compound from Impurities
-
Question: My collected fractions containing this compound are still contaminated with starting materials or byproducts, even though TLC showed good separation. What could be the problem?
Answer: This issue can arise from several factors:
-
Improper Solvent System: The solvent system used for the column may not be optimal, even if it looked good on a TLC plate. The larger scale of a column can sometimes lead to broader elution bands and overlap.
-
Column Overloading: Loading too much crude product onto the column can exceed its separation capacity, leading to co-elution of closely related impurities.
-
Irregular Packing: An unevenly packed column with channels or cracks will result in a non-uniform flow of the mobile phase, causing poor separation.
-
Sample Loading Technique: Loading the sample in a large volume of a strong solvent can cause the initial band to be too wide, leading to decreased resolution.
-
-
Question: How can I improve the separation of this compound?
Answer: To enhance separation:
-
Optimize the Solvent System: Aim for an Rf value of 0.2-0.4 for this compound on your TLC plate to ensure good separation on the column.[1] You may need to try different solvent combinations or ratios.
-
Reduce the Load: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.
-
Use Dry Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[2] This technique often provides a sharper initial band and better separation.
-
Issue 2: this compound is Not Eluting from the Column
-
Question: I've run a large volume of my mobile phase, but I can't detect my this compound in the collected fractions. Where is my compound?
Answer: There are a few possibilities:
-
Solvent Polarity is Too Low: The chosen eluent may not be polar enough to move the this compound down the column.
-
Compound Decomposition: Although less common for this compound under standard conditions, some compounds can decompose on silica gel.[3]
-
Very Dilute Fractions: It's possible the compound is eluting, but at a very low concentration that is difficult to detect by TLC.[3]
-
-
Question: What steps should I take if my this compound is stuck on the column?
Answer:
-
Gradually Increase Solvent Polarity: If you are running an isocratic elution (constant solvent mixture), you can try gradually increasing the percentage of the more polar solvent. For example, if you are using 10% ethyl acetate in hexanes, you can increase it to 20% or higher.
-
Flush the Column: If a gradual increase doesn't work, you can try flushing the column with a much more polar solvent, such as 100% ethyl acetate or even a small percentage of methanol in dichloromethane, to elute all remaining compounds.
-
Concentrate Fractions: Before assuming the compound is not eluting, try concentrating some of the later fractions and re-spotting them on a TLC plate for analysis.[3]
-
Issue 3: The Purified this compound is an Oil or Sticky Solid
-
Question: After removing the solvent, my this compound is a persistent oil or a sticky solid and won't crystallize. How can I obtain a solid product?
Answer: This is a common issue when residual solvents are present or when minor impurities inhibit crystallization.
-
High Vacuum Drying: Ensure all traces of the elution solvents are removed by drying the product under a high vacuum for an extended period. Gentle heating may also help.
-
Trituration: Try to induce crystallization by adding a non-polar solvent in which this compound is insoluble, such as hexanes or diethyl ether. Swirl or sonicate the mixture. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the column chromatography of this compound?
-
A1: A good starting point for many compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] A common starting ratio to test on TLC would be in the range of 9:1 to 4:1 (Hexanes:Ethyl Acetate).
-
-
Q2: What is the ideal Rf value for this compound on a TLC plate before running a column?
-
A2: For optimal separation, the Rf value of your target compound should ideally be between 0.2 and 0.4.[1] An Rf in this range provides a good balance between elution time and separation from impurities.
-
-
Q3: Should I use wet or dry packing for my column?
-
A3: Both methods can be effective. Wet packing (preparing a slurry of silica gel in the mobile phase) is often preferred as it helps to minimize the trapping of air bubbles.[5] Dry packing, followed by careful wetting with the eluent, can also be successful and is sometimes quicker.
-
-
Q4: How can I visualize this compound on a TLC plate?
-
A4: this compound is a colored compound (typically a light yellow to brown crystalline powder), so it may be visible to the naked eye on a TLC plate.[2] However, for better visualization, especially at low concentrations, using a UV lamp (254 nm) is recommended as the compound is UV active. Staining with agents like potassium permanganate can also be used to visualize other impurities that may not be UV active.
-
Data Presentation
The following table provides a summary of recommended starting solvent systems for the purification of this compound by flash column chromatography. The optimal system for a specific crude mixture should be determined by preliminary TLC analysis.
| Solvent System (v/v) | Polarity | Recommended Use | Expected Rf of this compound |
| Hexane : Ethyl Acetate (9:1) | Low | Eluting non-polar impurities. | < 0.2 |
| Hexane : Ethyl Acetate (4:1) | Medium-Low | Eluting this compound with good separation. | 0.2 - 0.3 |
| Hexane : Ethyl Acetate (7:3) | Medium | Faster elution of this compound. | 0.3 - 0.4 |
| Dichloromethane | Medium | Alternative solvent for initial elution. | Variable |
Experimental Protocol: Purification of this compound by Flash Column Chromatography
This protocol provides a general guideline. It should be adapted based on the specific impurity profile of the crude material, as determined by TLC analysis.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexanes (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (analytical grade)
-
Glass chromatography column
-
Air or nitrogen source for pressure
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Preparation of the Column (Wet Packing Method):
-
Securely clamp a column of appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
-
If necessary, the polarity of the mobile phase can be gradually increased (e.g., from 9:1 to 4:1 Hexane:Ethyl Acetate) to elute the this compound.
5. Isolation of Pure this compound:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Dry the product under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Recrystallization of 1-Phenylisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Phenylisatin via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid organic compounds. It relies on the principle of differential solubility. An ideal solvent will dissolve this compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. When a saturated solution of impure this compound in a suitable hot solvent is cooled, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities or have different solubility profiles, remain dissolved in the solvent, known as the mother liquor.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on the chemical structure of this compound and general practices for isatin derivatives, suitable solvents include glacial acetic acid, ethanol, and ethyl acetate. The choice of solvent is critical for successful purification.
Q3: My purified this compound appears as a dark oil or sticky solid instead of crystals. What is the cause and how can I resolve this?
A3: The formation of an oil or "goo" instead of crystals is a common issue in the recrystallization of N-substituted isatins.[1] This can be attributed to several factors:
-
Residual Solvent: Trace amounts of high-boiling point solvents used in the preceding synthesis (like DMF) can inhibit crystallization.
-
Impurities: The presence of unreacted starting materials or byproducts can disrupt the crystal lattice formation.
-
Low Melting Point: Some N-substituted isatins inherently have low melting points and may exist as oils at room temperature.
To address this, try triturating the oil with a non-polar solvent in which this compound is insoluble, such as hexanes or diethyl ether. This can be achieved by adding the non-polar solvent and scratching the inside of the flask with a glass rod to induce crystallization.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | - Too much solvent was used, preventing the solution from becoming saturated upon cooling.- The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter.- Premature crystallization occurred during hot filtration. | - Reduce the volume of the solvent by gentle heating and evaporation before allowing it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. |
| Formation of an Oil Instead of Crystals ("Oiling Out") | - The boiling point of the recrystallization solvent is higher than the melting point of this compound.- The solution is supersaturated with impurities. | - Add a small amount of additional hot solvent to dissolve the oil and then allow it to cool slowly.- Consider using a different solvent with a lower boiling point.- If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration. |
| Colored Crystals | - Presence of colored impurities in the crude product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals Do Not Form Upon Cooling | - The solution is not sufficiently saturated.- The solution is too pure, lacking nucleation sites. | - Evaporate some of the solvent to increase the concentration of this compound.- Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound to the cooled solution. |
Experimental Protocols
Protocol 1: Recrystallization from Glacial Acetic Acid
This method is often recommended for the purification of crude isatin derivatives.
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Cold distilled water
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove any residual acetic acid.
-
Drying: Dry the purified crystals in a desiccator or vacuum oven.
Data Presentation
| Solvent | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling Point | Notes |
| Glacial Acetic Acid | 118 | Low | High | A common and effective solvent for recrystallizing isatin derivatives. |
| Ethanol | 78 | Moderate | High | A good general-purpose solvent for many organic compounds. |
| Ethyl Acetate | 77 | Moderate | High | Another suitable solvent, often used in combination with a non-polar solvent like hexanes in a two-solvent recrystallization. |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Overcoming 1-Phenylisatin solubility issues in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 1-phenylisatin in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous cell culture medium or assay buffer?
A1: this compound is a lipophilic compound with poor aqueous solubility.[1][2][3] When a concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer, the solvent environment changes drastically. This can cause the compound to exceed its solubility limit in the final aqueous solution, leading to precipitation. This is a common issue for many poorly soluble drug candidates.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The most common and recommended solvent for preparing a stock solution of this compound for biological assays is DMSO.[4][5] It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) so that the final concentration of DMSO in the assay medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[5]
Q3: My compound is precipitating even with DMSO. How can I increase its solubility in the final assay?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound in aqueous media:[6][7][8]
-
Co-solvents: While DMSO is the primary choice, sometimes a combination of co-solvents can be effective. However, their final concentration must be carefully controlled to prevent cell toxicity.[6][9]
-
pH Modification: For ionizable drugs, adjusting the pH of the buffer can increase solubility. However, this depends on the pKa of this compound and the pH constraints of your specific assay.[6]
-
Use of Surfactants: Non-ionic surfactants like Tween 80 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize the compound by forming micelles.[5][6] This is more suitable for enzymatic assays than cell-based assays, as surfactants can be toxic to cells above their critical micelle concentration.[5]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[6][10] Methyl-β-cyclodextrin is a commonly used example.[11] This method can significantly increase aqueous solubility without using organic solvents.[9]
-
Lipid-Based Formulations: For certain applications, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used to improve solubility and bioavailability.[6][10][12]
Q4: Are there any potential issues with using DMSO that I should be aware of?
A4: Yes. While widely used, DMSO is not inert and can have several effects on biological assays:
-
Cell Toxicity: At concentrations typically above 1%, DMSO can be toxic to many cell lines.
-
Biological Effects: DMSO can influence cell differentiation, membrane properties, and the activity of certain enzymes.
-
Compound Precipitation: Improper storage of DMSO stocks (e.g., repeated freeze-thaw cycles) can lead to water absorption and compound precipitation within the stock solution itself.[4] It is always recommended to run a vehicle control (assay medium with the same final concentration of DMSO) to account for any effects of the solvent.
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | 1. Reduce Final Concentration: Test a lower final concentration of this compound. 2. Optimize Dilution Protocol: Add the DMSO stock to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.[4] 3. Gentle Warming: Briefly warm the final solution (e.g., to 37°C) as solubility often increases with temperature. Ensure the compound is stable at that temperature. 4. Sonication: Use a sonicator bath to help dissolve small precipitates.[4] |
| Poor Quality DMSO Stock | 1. Prepare Fresh Stock: Make a fresh stock solution in high-quality, anhydrous DMSO. 2. Proper Storage: Store DMSO stocks in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption. |
| Buffer Composition | 1. Check for Incompatibilities: Certain buffer components (e.g., high salt concentrations) can decrease the solubility of organic compounds. 2. Add Serum: For cell-based assays, the presence of serum (like FBS) can help solubilize lipophilic compounds through binding to proteins like albumin. |
Issue 2: Inconsistent assay results or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Steps |
| Micro-precipitation | 1. Compound is not fully dissolved: Even if not visible, small precipitates can form, reducing the effective concentration of the compound in solution.[4] 2. Use a Solubility Enhancer: Employ methods like cyclodextrin complexation to ensure the compound remains fully solubilized throughout the experiment. (See Protocol 2). |
| Adsorption to Plastics | 1. Use Low-Binding Plates: Hydrophobic compounds can adsorb to the plastic surfaces of microplates, reducing the available concentration. Consider using low-adhesion or polypropylene plates. 2. Include a Surfactant: A very low concentration of a non-ionic surfactant (e.g., 0.001% Tween 20) can help prevent adsorption, if compatible with the assay. |
Data Presentation
Solubility of Isatin (a related parent compound) in Various Solvents at 298.15 K
Disclaimer: The following data is for the parent compound, Isatin, and should be used as a general guide. The N-phenyl group in this compound will increase its hydrophobicity, likely decreasing its solubility in polar solvents compared to isatin.
| Solvent | Mole Fraction Solubility (x 10³)[13] | Dielectric Constant of Solvent[13] |
| Water | 0.23 | 78.54 |
| Methanol | 10.15 | 32.63 |
| Ethanol | 5.09 | 24.55 |
| 1-Butanol | 2.56 | 17.51 |
| 1,2-Dichloroethane | 13.56 | 10.36 |
| Chloroform | 8.01 | 4.81 |
| Carbon Tetrachloride | 0.20 | 2.24 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (MW: 223.23 g/mol ) in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-quality DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 1 mL of DMSO to 2.23 mg of this compound).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Using Methyl-β-Cyclodextrin (MβCD) to Enhance Solubility
-
Prepare MβCD Solution: Prepare a stock solution of MβCD in your desired aqueous assay buffer (e.g., PBS or cell culture medium without serum). A 10-20 mM MβCD solution is a good starting point.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM) as described in Protocol 1.
-
Complexation:
-
Warm the MβCD solution to approximately 40-50°C.
-
While vortexing the warm MβCD solution, slowly add the this compound DMSO stock dropwise to achieve the desired final concentration. The molar ratio of MβCD to this compound should be at least 10:1 to favor complex formation.
-
Continue to vortex or shake the mixture at room temperature or 37°C for at least 1 hour to allow for efficient complexation.
-
-
Sterilization and Use: Filter the final solution through a 0.22 µm syringe filter to sterilize it and remove any potential non-encapsulated precipitate. This solution can now be used in your biological assay. Remember to include a vehicle control containing the same concentration of MβCD.
Visualizations
Signaling Pathways of this compound
This compound is known to act as a Cannabinoid-2 (CB2) receptor agonist.[14][15] Activation of the CB2 receptor can modulate downstream signaling pathways, leading to anti-inflammatory and anti-apoptotic effects. This involves the inhibition of pro-inflammatory factors like NF-κB and key apoptotic proteins such as Caspase-3 and Bax.[14][15]
Caption: Signaling pathway of this compound via CB2 receptor activation.
Experimental Workflow for Troubleshooting Solubility
This workflow provides a logical sequence of steps for researchers to diagnose and solve solubility issues with this compound during assay development.
Caption: Decision workflow for addressing this compound solubility issues.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing tar formation in isatin synthesis
Welcome to the technical support center for isatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their isatin synthesis experiments, with a specific focus on preventing the formation of tar and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is "tar" formation in the context of isatin synthesis, and what causes it?
A1: "Tar" refers to the formation of dark, viscous, and often intractable byproducts during the synthesis of isatin.[1] This is a common issue, particularly in the Sandmeyer and Stolle synthesis methods. The primary causes of tar formation include:
-
High Reaction Temperatures: Excessive heat can lead to the decomposition of starting materials and intermediates.[1] In the Sandmeyer synthesis, the cyclization step is exothermic, and if the temperature is not controlled, it can lead to charring.[2]
-
Strong Acidic Conditions: The use of strong acids like concentrated sulfuric acid can promote side reactions and degradation of organic molecules, leading to polymerization and tar formation.[1]
-
Incomplete Dissolution of Starting Materials: If the aniline starting material is not fully dissolved before the reaction begins, it can lead to localized overheating and the formation of tarry material.[1][2]
-
Presence of Impurities: Impurities in the starting materials or solvents can act as catalysts for unwanted side reactions that produce tar.
Q2: How can I prevent tar formation during the Sandmeyer isatin synthesis?
A2: To prevent tar formation in the Sandmeyer synthesis, consider the following:
-
Ensure Complete Dissolution: Make sure the aniline starting material is completely dissolved in hydrochloric acid before proceeding with the reaction.[1][2]
-
Control the Temperature: During the cyclization step with sulfuric acid, add the isonitrosoacetanilide intermediate in small portions with efficient stirring and external cooling to maintain the temperature between 60°C and 70°C, not exceeding 80°C.[2]
-
Use High-Purity Reagents: Ensure all starting materials, especially the aniline, are of high purity.[1]
-
Optimize Acid Concentration: Use the minimum effective concentration of sulfuric acid for the cyclization step to reduce the chances of sulfonation and other side reactions.[1]
Q3: What are the key strategies to avoid tar in the Stolle isatin synthesis?
A3: In the Stolle synthesis, tar formation can be minimized by:
-
Maintaining Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and decomposition. Ensure all glassware is dry and use anhydrous solvents.[1]
-
Controlling Reaction Temperature: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate to prevent the decomposition of starting materials and intermediates.[1]
-
Using a Slight Excess of Oxalyl Chloride: This can help to ensure the complete acylation of the aniline.[1]
-
Optimizing the Lewis Acid: Use a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize its concentration and the reaction temperature for the cyclization step.[1]
Q4: Besides tar, what are other common impurities in isatin synthesis and how can I minimize them?
A4: A common impurity, particularly in the Sandmeyer synthesis, is the corresponding isatin oxime . This byproduct forms during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1] To minimize its formation, a "decoy agent," such as an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction.[1] Other impurities can arise from sulfonation of the aromatic ring when using sulfuric acid.[1] This can be minimized by using the lowest effective concentration and temperature of the acid.[1]
Q5: Is the Gassman isatin synthesis prone to tar formation?
A5: The Gassman synthesis generally proceeds under milder conditions than the Sandmeyer or Stolle methods, which can reduce the likelihood of tar formation. However, challenges in this synthesis can include incomplete formation of the 3-methylthio-2-oxindole intermediate and incomplete oxidation to isatin.[1] Proper optimization of the reaction conditions for the formation of the azasulfonium salt and the use of an appropriate oxidizing agent are crucial for a clean reaction.[1]
Troubleshooting Guides
Sandmeyer Isatin Synthesis: Troubleshooting Tar Formation
| Symptom | Possible Cause | Solution |
| Dark, viscous material forms during the heating of the aniline solution. | Incomplete dissolution of the aniline starting material. | Ensure the aniline is fully dissolved in hydrochloric acid before adding other reagents. Gentle warming may be necessary.[1][2] |
| Significant charring and tar formation during the cyclization step with sulfuric acid. | Reaction temperature is too high due to the exothermic nature of the cyclization. | Add the dry isonitrosoacetanilide to the pre-warmed sulfuric acid (50°C) in small portions with vigorous stirring and external cooling to maintain the temperature between 60-70°C. Do not let the temperature exceed 80°C.[2] |
| Low yield of isatin with a dark, impure appearance. | Sulfonation of the aromatic ring or other acid-catalyzed side reactions. | Use the minimum effective concentration of sulfuric acid. Consider using methanesulfonic acid or polyphosphoric acid as an alternative for highly lipophilic anilines to improve solubility and reduce side reactions.[3] |
Stolle Isatin Synthesis: Troubleshooting Tar Formation
| Symptom | Possible Cause | Solution |
| Formation of a dark, oily substance during the reaction. | Decomposition of starting materials or intermediates due to excessive heat or presence of moisture. | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1] |
| Low yield and a complex mixture of byproducts. | Incomplete acylation or cyclization. | Use a slight excess of oxalyl chloride to drive the acylation to completion. Optimize the choice and amount of Lewis acid for the cyclization step.[1] |
Quantitative Data Summary
| Synthesis Method | Parameter | Condition to Minimize Tar | Condition Leading to Tar | Reported Yield (Optimal) |
| Sandmeyer | Cyclization Temperature | 60-70°C[2] | > 80°C[2] | >75%[4][5][6] |
| Sandmeyer | Aniline Solubility | Fully dissolved in HCl[1][2] | Incomplete dissolution[2] | - |
| Stolle | Reaction Temperature | As low as possible for a reasonable rate[1] | High temperatures | - |
| Stolle | Reaction Conditions | Anhydrous[1] | Presence of moisture | - |
| Gassman | - | Milder conditions overall | - | 40-81%[4] |
Experimental Protocols
Protocol 1: Sandmeyer Isatin Synthesis with Minimized Tar Formation
Step 1: Synthesis of Isonitrosoacetanilide
-
In a suitable flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (large excess) in water.
-
Prepare a solution of the desired aniline (1.0 eq) in water with the minimum amount of concentrated hydrochloric acid required for complete dissolution. Crucial Step: Ensure the aniline is fully dissolved to prevent tar formation in the subsequent heating step.[1][2]
-
Add the aniline hydrochloride solution to the chloral hydrate solution.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.
-
Wash the solid with water and dry it thoroughly. A dry intermediate is important for the next step.
Step 2: Cyclization to Isatin
-
In a flask equipped with a mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid to 50°C.
-
Crucial Step: Add the dry isonitrosoacetanilide from Step 1 in small portions to the sulfuric acid, ensuring the temperature does not exceed 70°C. Use an ice bath to control the exothermic reaction.[2]
-
After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to complete the reaction.[2]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the precipitated crude isatin, wash it thoroughly with cold water to remove the acid, and dry.
-
Purify the crude isatin by recrystallization from glacial acetic acid or through the formation of a sodium bisulfite adduct.[1]
Protocol 2: Stolle Isatin Synthesis with Minimized Tar Formation
-
Crucial Step: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.[1]
-
Dissolve the aniline (1.0 eq) in an anhydrous solvent (e.g., anhydrous diethyl ether or THF).
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Crucial Step: Keep the reaction temperature as low as possible for the cyclization step.[1] Add an anhydrous solvent (e.g., carbon disulfide or dichloromethane) followed by the slow addition of a Lewis acid (e.g., aluminum chloride, 1.2 eq) at a low temperature (e.g., 0°C).
-
Stir the reaction at the optimized low temperature until the cyclization is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it onto ice water.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude isatin by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the Sandmeyer isatin synthesis.
Caption: Reaction pathway for the Stolle isatin synthesis.
Caption: Troubleshooting workflow for tar formation in isatin synthesis.
References
Technical Support Center: Synthesis of 1-Phenylisatin
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and purification of 1-Phenylisatin.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Stolle synthesis is a widely used and effective method for preparing N-substituted isatins, including this compound.[1][2] This two-step process involves the reaction of diphenylamine with oxalyl chloride to form an N-phenyloxanilyl chloride intermediate, which is then cyclized in the presence of a Lewis acid catalyst.[1][2]
Q2: What are the critical parameters to control during the Stolle synthesis of this compound?
A2: To ensure a successful synthesis with high yield and purity, it is crucial to control the following parameters:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the decomposition of oxalyl chloride and the intermediate. All glassware should be thoroughly dried, and anhydrous solvents should be used.[3]
-
Purity of Reactants: The purity of diphenylamine and oxalyl chloride is essential for a clean reaction and to minimize byproduct formation.[3]
-
Reaction Temperature: The temperature should be carefully controlled during both the acylation and cyclization steps to prevent the decomposition of starting materials and intermediates, which can lead to the formation of tar-like substances.[3]
-
Choice and Amount of Lewis Acid: The selection of an appropriate Lewis acid (e.g., aluminum chloride, titanium tetrachloride, or boron trifluoride etherate) and its stoichiometric amount are critical for efficient cyclization.[1]
Q3: What are the common byproducts in this compound synthesis, and how can they be identified?
A3: Common byproducts in the Stolle synthesis of this compound include:
-
Unreacted Diphenylamine: Due to incomplete acylation.
-
N-Phenyloxanilyl Chloride: Resulting from incomplete cyclization.
-
Tar-like Polymers: Formed from the decomposition of reactants or intermediates at elevated temperatures.[3] These byproducts can be identified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of the crude product with that of a pure this compound standard.
Q4: How can I purify crude this compound?
A4: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as glacial acetic acid or a hexane-ethyl acetate mixture, can effectively remove most impurities.[3] For higher purity or to separate compounds with similar polarities, column chromatography using silica gel is recommended.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete acylation of diphenylamine. | Use a slight excess of oxalyl chloride and ensure strictly anhydrous reaction conditions.[3] |
| Incomplete cyclization of the N-phenyloxanilyl chloride intermediate. | Optimize the type and amount of Lewis acid catalyst. Ensure the intermediate is dry before the cyclization step. Adjust the reaction temperature as needed.[3] | |
| Dark, Tarry Product | Decomposition of starting materials or intermediates. | Maintain a lower reaction temperature and ensure efficient stirring. Ensure the complete dissolution of diphenylamine before proceeding with the reaction.[3] |
| Product Contaminated with Starting Material (Diphenylamine) | Incomplete acylation reaction. | Increase the reaction time for the acylation step or use a slight excess of oxalyl chloride. Purify the crude product using column chromatography. |
| Crystals Do Not Form During Recrystallization | The solution is not sufficiently saturated, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor Separation During Column Chromatography | Incorrect eluent system. | Optimize the eluent system using TLC. A common eluent system for isatin derivatives is a mixture of hexane and ethyl acetate.[4] |
| Column overloading. | Use an appropriate amount of crude product for the size of the column. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Stolle Synthesis
-
Acylation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add oxalyl chloride (1.1 eq) dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Cyclization: Once the acylation is complete, remove the solvent under reduced pressure. To the crude N-phenyloxanilyl chloride, add a suitable solvent (e.g., carbon disulfide or nitrobenzene) followed by the portion-wise addition of a Lewis acid (e.g., aluminum chloride, 1.2 eq) at 0 °C. After the addition, heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid. Stir the mixture until the ice has melted completely. The crude this compound will precipitate.
-
Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature (e.g., glacial acetic acid, ethanol, or a hexane-ethyl acetate mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 3: Purification of this compound by Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., hexane-ethyl acetate or dichloromethane-hexane). The ideal eluent system should provide a good separation between this compound and its impurities, with the Rf value of this compound being around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis and Isolation: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Purity Improvement of this compound
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield |
| Recrystallization | 85% | >95% | 70-90% |
| Column Chromatography | 85% | >99% | 60-80% |
Note: The actual purity and yield will depend on the specific reaction conditions and the initial purity of the crude product.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Stabilizing 1-Phenylisatin for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing 1-phenylisatin, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on storage conditions, troubleshooting potential degradation issues, and protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to keep it in a tightly sealed container to protect it from moisture and atmospheric contaminants. While some suppliers suggest storage at room temperature, for long-term preservation, storing at temperatures below 15°C is advisable.[1]
Q2: I noticed a change in the color of my this compound powder. What could be the cause?
A2: this compound is typically an orange to reddish-brown crystalline powder. A significant change in color could indicate degradation. This may be caused by exposure to light, high temperatures, or reactive atmospheric gases. It is crucial to re-evaluate the purity of the compound if any visual changes are observed.
Q3: Can I store this compound in solution? If so, what is the best solvent and what are the recommended conditions?
A3: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C). Avoid protic solvents like alcohols, as they can participate in degradation reactions. The stability in any given solvent should be experimentally verified.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of the isatin ring, two primary degradation routes are plausible: hydrolysis and oxidation. Hydrolysis, particularly under basic conditions, can lead to the cleavage of the amide bond in the five-membered ring, resulting in the formation of an amino acid derivative. Oxidation can lead to the formation of 1-phenylisatoic anhydride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock. | Assess the purity of the this compound using a suitable analytical method like HPLC. If degradation is confirmed, procure a new batch and store it under the recommended conditions. |
| Appearance of new, unexpected peaks in analytical chromatograms | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify potential degradation products. Review storage conditions and handling procedures to minimize further degradation. |
| Reduced potency or activity in biological assays | Decrease in the concentration of the active this compound due to degradation. | Re-quantify the concentration of your this compound stock solution before use. Prepare fresh solutions for critical experiments. |
| Poor solubility of the compound | The compound may have degraded into less soluble impurities. | Filter the solution before use. It is also advisable to check the purity of the solid material. |
Recommended Storage Conditions
For ease of comparison, the recommended storage conditions for this compound are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (<15°C), refrigeration is ideal. | Minimizes the rate of potential thermal degradation. |
| Light | In the dark (amber vials or stored in a dark cabinet). | Prevents potential photodegradation. |
| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) is optimal. | Protects against moisture-induced hydrolysis and oxidation. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and exposure to air and moisture. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is a critical step in developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).
-
Dissolve the stressed solid in the solvent for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatograms at a suitable wavelength (e.g., 254 nm).
-
Use mass spectrometry (LC-MS) to identify the mass of the degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed degradation pathways for this compound.
References
Validation & Comparative
1-Phenylisatin vs. Isatin: A Comparative Study of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-phenylisatin and its parent compound, isatin. While isatin and its derivatives have been extensively studied for their diverse pharmacological effects, data on the specific biological activities of this compound are less abundant in publicly available literature. This guide summarizes the existing experimental data for both compounds, focusing on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays are provided to facilitate further comparative research.
Overview of Structures
Isatin (1H-indole-2,3-dione) is a heterocyclic compound featuring an indole nucleus. It serves as a versatile scaffold in medicinal chemistry due to its numerous biological activities.
This compound is a derivative of isatin where a phenyl group is substituted at the N-1 position of the isatin core. This structural modification can significantly influence the compound's physicochemical properties and biological activity.
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data for the anticancer, antimicrobial, and antiviral activities of isatin. At present, specific IC50, MIC, and EC50 values for this compound are not widely reported in the reviewed literature.
Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Isatin | MCF-7 (Breast) | MTT | >100 | [1] |
| HeLa (Cervical) | MTT | >100 | [1] | |
| A549 (Lung) | MTT | >100 | [1] | |
| HepG2 (Liver) | MTT | >100 | [1] | |
| This compound | Various | MTT | Not Reported |
Note: While isatin itself shows weak anticancer activity, its derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Isatin | Staphylococcus aureus | Broth Microdilution | 128 | |
| Escherichia coli | Broth Microdilution | 256 | ||
| Candida albicans | Broth Microdilution | 64 | ||
| This compound | Various | Broth Microdilution | Not Reported |
Antiviral Activity
| Compound | Virus | Assay | EC50 (µM) | Reference |
| Isatin Derivatives | HIV-1 | Plaque Reduction | 0.0742 - >14.50 | [2] |
| SARS-CoV | CPE Inhibition | >125 (for a derivative) | ||
| This compound | Various | Plaque Reduction | Not Reported |
Mechanistic Insights and Signaling Pathways
Isatin
Isatin and its derivatives exert their biological effects through multiple mechanisms of action. In the context of cancer, isatin has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.[3] Furthermore, various isatin derivatives have been found to inhibit key signaling pathways involved in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling.[4]
dot
Caption: Proposed anticancer signaling pathways of Isatin.
This compound
The primary reported mechanism of action for this compound is its activity as a selective cannabinoid-2 (CB2) receptor agonist.[5] Activation of the CB2 receptor is known to modulate inflammatory responses and apoptotic pathways. In a study on cisplatin-induced nephrotoxicity, this compound demonstrated protective effects through its anti-inflammatory and anti-apoptotic actions, which were mediated by the CB2 receptor.[5] The downstream signaling from CB2 receptor activation can involve the modulation of pathways such as NF-κB and the expression of pro- and anti-apoptotic proteins.
dot
Caption: Proposed signaling pathway for this compound via CB2 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for assessing the biological activities of isatin and its derivatives. These protocols can be adapted for a direct comparative study of this compound and isatin.
Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (isatin and this compound) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: General workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity: Plaque Reduction Assay
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value (the concentration that reduces the plaque number by 50%) is then determined.
Conclusion
Isatin is a well-established scaffold in medicinal chemistry with a broad range of biological activities, including anticancer, antimicrobial, and antiviral effects, which are attributed to its ability to modulate various signaling pathways. In contrast, this compound is primarily characterized as a selective CB2 receptor agonist with demonstrated anti-inflammatory and anti-apoptotic properties.
A direct comparison of the biological potency of this compound and isatin is currently hampered by the limited availability of quantitative data for this compound. The provided experimental protocols offer a framework for conducting such comparative studies, which would be invaluable for elucidating the structure-activity relationships of N-substituted isatin derivatives and for the rational design of new therapeutic agents. Future research should focus on generating robust, comparative data to fully understand the pharmacological potential of this compound.
References
- 1. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 1-Phenylisatin Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Among these, 1-phenylisatin derivatives, characterized by a phenyl group attached to the nitrogen atom of the isatin core, have emerged as a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related derivatives, focusing on their anticancer, antiviral, and antimicrobial properties, supported by experimental data and detailed protocols.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the isatin nucleus and the N-1 phenyl ring.
Anticancer Activity
The anticancer potential of isatin derivatives is one of the most extensively studied areas.[1] The SAR for these compounds reveals several key trends:
-
Substitution at N-1 Position: The substituent at the N-1 position of the isatin core is crucial for cytotoxicity. N-substituted benzyl groups have been shown to greatly enhance cytotoxic activity.[3][4]
-
Substitution at C-5 Position: The C-5 position of the isatin ring is a critical site for modification to improve anticancer potency.
-
Halogen substituents, particularly bromine (Br), at the C-5 position can lead to favorable antimicrobial activity.[2]
-
In a series of 5-arylisatin derivatives, the introduction of a phenyl group at the C-5 position significantly enhanced cytotoxic activity compared to the parent nucleus.[4] For instance, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (compound 2m) exhibited exceptionally high antitumor activity against K562 leukemia cell lines with an IC50 value of 0.03 μM.[3][4]
-
The presence of methoxy groups on both the N-1 substituted benzyl and the C-5 substituted phenyl rings appears to be beneficial for cytotoxicity.[4]
-
-
Integrity of the Isatin Core: An intact carbonyl group at the C-3 position is generally required to maintain potent cytotoxic activity.[3][4] Modifications at this position, such as the formation of hydrazones or thiosemicarbazones, can also lead to potent anticancer agents that may act through different mechanisms.[5]
Antiviral Activity
Isatin derivatives have demonstrated broad-spectrum antiviral properties against a variety of viruses, including HIV, HCV, and SARS-CoV.[6][7][8]
-
Anti-HIV Activity:
-
For isatin-based hybrids, the introduction of a fluorine (F) atom at the C-5 position of the isatin ring was found to boost anti-HIV-1 activity and reduce cytotoxicity.[6] In contrast, chlorine (Cl) at the same position was detrimental to activity and increased toxicity.[6]
-
Isatin-thiosemicarbazone derivatives have shown inhibitory activity against HIV, attributed to their ability to inhibit the synthesis of viral structural proteins.[6]
-
-
Anti-HCV and Anti-SARS-CoV Activity:
Antimicrobial Activity
The antimicrobial effects of isatin derivatives have been evaluated against various bacterial and fungal strains.
-
Antibacterial and Antifungal Activity:
-
The disk diffusion method is commonly used to assess the antimicrobial activity of these compounds.[2]
-
In one study, a series of 3-hydrazono-indole-2-ones were synthesized, and the compound with a 5-Br substitution on the isatin ring showed the most favorable antimicrobial activity against both bacteria (like S. aureus and B. subtilis) and fungi (C. albicans and A. niger).[2]
-
Another study found that halogenation at the C-5 position generally increases antimicrobial activity, with compounds being more potent against Gram-positive bacteria than Gram-negative bacteria.[9]
-
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for the biological evaluation of various this compound and related isatin derivatives.
Table 1: Anticancer Activity of 1,5-Disubstituted Isatin Derivatives
| Compound | N-1 Substituent | C-5 Substituent | Cell Line | IC50 (μM) | Reference |
| 1i | H | p-methoxyphenyl | HepG2 | 0.96 | [4] |
| 2m | p-methoxybenzyl | p-methoxyphenyl | K562 | 0.03 | [3][4] |
| 2 | p-methylphenyl | H | HepG2 | >50 | [10] |
| 3 | p-methoxyphenyl | H | HepG2 | 40.01 | [10] |
| 5 | p-chlorophenyl | H | HT-29 | 36.32 | [10] |
| 8 | p-fluorophenyl | H | K562 | 19.34 | [10] |
| 9 | p-bromophenyl | H | K562 | 6.10 | [10] |
| 10 | p-iodophenyl | H | K562 | 12.06 | [10] |
Table 2: Antiviral Activity of Isatin Derivatives
| Compound | Virus | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| 17b | HIV-1 | CEM | 0.0742 | >200 | >2100 | [6] |
| 6 | HIV | - | 0.34 | - | 20 | [6] |
| 7 | HIV | - | 2.9 | - | 30 | [6] |
| SPIII-5F | HCV | Huh 5-2 | 6 µg/mL | 42 µg/mL | 7 | [7] |
Mechanism of Action & Signaling Pathways
This compound derivatives exert their biological effects through various mechanisms, including the induction of apoptosis, modulation of inflammatory pathways, and inhibition of key enzymes.
One of the key anticancer mechanisms is the induction of the intrinsic (mitochondrial) pathway of apoptosis.[11] This process is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in programmed cell death. Another study identified this compound as a selective Cannabinoid-2 (CB2) receptor agonist that protects against cisplatin-induced nephrotoxicity through its anti-apoptotic, anti-inflammatory, and antioxidant effects.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activity of synthesized compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[15] These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][15] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[16]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 680 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the effects of compounds on signaling pathways.
General Protocol:
-
Cell Treatment & Lysis: Treat cells with the this compound derivatives for a specified time. Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, p-STAT3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.[17]
Enzyme Inhibition Assay
These assays are designed to determine if a compound can inhibit the activity of a specific enzyme.
General Protocol:
-
Assay Design: Select an appropriate assay, often a continuous-recording method, using low substrate concentrations for greater sensitivity to reversible inhibitors.[18]
-
Reaction Mixture: Prepare a reaction mixture containing the target enzyme, a specific substrate, and a buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture.
-
Incubation: Incubate the mixture, sometimes pre-incubating the enzyme and inhibitor to check for time-dependent effects.[18]
-
Activity Measurement: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the inhibitory activity, often expressed as an IC50 or a Ki value, by comparing the reaction rates in the presence and absence of the inhibitor.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Potential of 1-Phenylisatin and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the search for novel compounds with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the well-established chemotherapeutic agent, cisplatin, and the investigational compound, 1-Phenylisatin. While direct, head-to-head experimental comparisons of their anticancer activities are not yet available in published literature, this document aims to synthesize the existing data for each compound, detailing their known mechanisms of action, and providing the necessary experimental frameworks for future comparative studies.
Overview of Anticancer Activity
Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of a variety of solid tumors.[1][2] Its potent cytotoxic effects are well-documented across numerous cancer cell lines. In contrast, the anticancer properties of this compound are less characterized. Research has primarily focused on its protective effects against cisplatin-induced nephrotoxicity, where it exhibits anti-apoptotic and antioxidant properties in healthy kidney cells.[3][4] While derivatives of this compound, such as certain 5-phenylisatin compounds, have shown promising cytotoxic activity in leukemia (K562) and liver cancer (HepG2) cell lines, specific quantitative data on the anticancer potency of the parent compound, this compound, remains limited.[5]
Quantitative Cytotoxicity Data
A direct comparison of the half-maximal inhibitory concentration (IC50) values is crucial for evaluating the relative potency of anticancer compounds. The following table summarizes representative IC50 values for cisplatin in various cancer cell lines. A similar table for this compound cannot be provided at this time due to a lack of available data.
Table 1: Representative IC50 Values for Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A2780 | Ovarian Cancer | 1.92 | Not Specified |
| CP70 | Ovarian Cancer | 18.00 | Not Specified |
| C30 | Ovarian Cancer | 56.77 | Not Specified |
| HeLa | Cervical Cancer | Varies widely | 48 - 72 |
| MCF-7 | Breast Cancer | Varies widely | 48 - 72 |
| HepG2 | Liver Cancer | Varies widely | 48 - 72 |
| A549 | Lung Cancer | 10.91 ± 0.19 | 24 |
| A549 | Lung Cancer | 7.49 ± 0.16 | 48 |
Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental protocols and cell line maintenance.[6][7]
Mechanisms of Anticancer Action
Cisplatin:
Cisplatin exerts its cytotoxic effects primarily by damaging DNA.[1][2] After entering the cell, it forms covalent adducts with DNA, predominantly creating intrastrand crosslinks between purine bases.[1] This distorts the DNA double helix, interfering with DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[8][9]
This compound and Isatin Derivatives:
The precise anticancer mechanism of this compound is not yet fully elucidated. However, studies on various isatin derivatives suggest several potential pathways. These include the induction of apoptosis through the intrinsic (mitochondrial) pathway and the inhibition of angiogenesis by targeting pathways like the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[10] Some isatin derivatives have also been shown to induce cell cycle arrest.[11]
Signaling Pathways
The anticancer activity of both compounds is mediated by complex signaling pathways.
Cisplatin-Induced Signaling Pathways:
The DNA damage caused by cisplatin activates a cascade of signaling events, collectively known as the DNA Damage Response (DDR).[8] This can lead to the activation of tumor suppressor proteins like p53, which in turn can induce cell cycle arrest at the G1/S and G2/M checkpoints to allow for DNA repair.[12] If the damage is too extensive, p53 can trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[13][14]
Figure 1. Simplified signaling pathway of cisplatin-induced apoptosis.
Potential Signaling Pathways for this compound:
Based on studies of isatin derivatives, this compound may induce apoptosis by modulating the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol [protocols.io]
- 13. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Investigating 1-Phenylisatin's Potential as a Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of 1-Phenylisatin as a kinase inhibitor. While direct evidence of this compound acting as a classical ATP-competitive kinase inhibitor is not established in the current scientific literature, its known biological activities, particularly its role as a Cannabinoid-2 (CB2) receptor agonist, suggest it may modulate downstream signaling pathways that are regulated by kinases.[1][2] This document outlines the necessary experimental validation and compares its hypothetical performance against well-characterized, broad-spectrum and multi-targeted kinase inhibitors, Staurosporine and Dasatinib.
Comparative Analysis of Kinase Inhibitor Potency
To validate a compound as a kinase inhibitor, its half-maximal inhibitory concentration (IC50) against a panel of kinases is a critical parameter. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[3] A lower IC50 value indicates a higher potency.
The following table summarizes the IC50 values for the established kinase inhibitors, Staurosporine and Dasatinib, against a selection of key kinases. Currently, there is no publicly available data on the direct kinase inhibitory activity of this compound; therefore, its corresponding IC50 values are listed as "Not Determined." This table serves as a template for the data that would need to be generated for this compound to assess its potential as a kinase inhibitor.
| Target Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| Protein Kinase A (PKA) | Not Determined | 7[4] | - |
| Protein Kinase C (PKC) | Not Determined | 0.7[4] | - |
| p60v-src | Not Determined | 6[5] | <1.1 |
| Abl | Not Determined | - | <1 |
| c-Kit | Not Determined | - | 79[6] |
| CaM Kinase II | Not Determined | 20[5] | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Validation
To determine the kinase inhibitory activity of this compound, a standardized in vitro kinase assay would be the primary method. The following is a generalized protocol that can be adapted for specific kinases.
In Vitro Kinase Activity Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate from ATP into a substrate catalyzed by the target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (protein or peptide)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme in a microcentrifuge tube.
-
Inhibitor Addition: Add varying concentrations of this compound (or the control inhibitors, Staurosporine and Dasatinib) to the reaction tubes. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity inhibition for each concentration of this compound compared to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[3]
Visualizing Potential Mechanisms and Workflows
Hypothesized Signaling Pathway Modulation by this compound
This compound is known to be a Cannabinoid-2 (CB2) receptor agonist.[1][2] Activation of the CB2 receptor can influence various downstream signaling pathways, including those involving MAP kinases and PI3K/Akt, which are key regulators of inflammation and apoptosis. The following diagram illustrates a potential pathway through which this compound might indirectly influence kinase activity.
Caption: Potential signaling pathway influenced by this compound via CB2 receptor activation.
Experimental Workflow for Kinase Inhibitor Validation
The following diagram outlines a typical workflow for the validation of a potential kinase inhibitor.
Caption: Standard workflow for the validation of a novel kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. biotium.com [biotium.com]
- 5. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
Lack of Publicly Available Cross-Reactivity Data for 1-Phenylisatin Hinders Comprehensive Receptor Selectivity Analysis
Despite its identification as a selective Cannabinoid-2 (CB2) receptor agonist, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in the availability of comprehensive cross-reactivity studies for 1-Phenylisatin against a broad panel of other receptors. This absence of quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for off-target interactions prevents a full comparative analysis of its receptor selectivity profile, a critical aspect in drug development for predicting potential side effects and understanding its complete pharmacological footprint.
This compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals.[1] Notably, research has highlighted its function as a selective agonist for the Cannabinoid-2 (CB2) receptor. One study demonstrated that the protective effects of this compound against cisplatin-induced nephrotoxicity are primarily mediated through its action on the CB2 receptor.[2] This confirmed on-target activity is a crucial piece of its pharmacological profile.
However, for a comprehensive understanding of a compound's potential therapeutic applications and safety profile, cross-reactivity studies are indispensable. These studies involve screening the compound against a wide array of other receptors, ion channels, and enzymes to identify any unintended interactions. Such "off-target" binding can lead to unforeseen side effects or, in some cases, reveal new therapeutic opportunities.
Currently, there is no readily available public data from large-scale screening panels (such as those offered by companies like Eurofins) for this compound.[3][4][5][6] While the general pharmacological properties of the broader isatin chemical scaffold have been a subject of interest in medicinal chemistry, specific and quantitative cross-reactivity data for the this compound derivative is not detailed in the reviewed literature.
The Importance of Cross-Reactivity Profiling
The typical workflow for assessing the selectivity of a compound like this compound would involve a series of binding and functional assays. This process is crucial for drug development and is outlined in the workflow diagram below.
Caption: A generalized workflow for determining the cross-reactivity profile of a chemical compound.
Known Interaction: The CB2 Receptor Signaling Pathway
The primary established interaction of this compound is with the CB2 receptor, which is a G-protein coupled receptor (GPCR). Upon activation by an agonist like this compound, the CB2 receptor typically signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways.
References
- 1. Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Comparative In Vivo Efficacy of 1-Phenylisatin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 1-Phenylisatin in various animal models, juxtaposed with relevant alternative and standard-of-care treatments. The data presented is collated from preclinical studies to offer an objective overview of its therapeutic potential in nephroprotection, oncology, and neuroprotection.
Nephroprotective Efficacy in Cisplatin-Induced Nephrotoxicity
This compound has demonstrated significant protective effects against kidney damage induced by the chemotherapeutic agent cisplatin. This section compares its efficacy with established cytoprotective agents, Amifostine and N-acetylcysteine (NAC), in rodent models of cisplatin-induced nephrotoxicity.
Comparative Efficacy Data
| Parameter | This compound | Amifostine | N-acetylcysteine (NAC) |
| Animal Model | Mice | Rats/Mice | Rats/Mice |
| Cisplatin Dose | 20 mg/kg, i.p. (single dose)[1] | 6-7.5 mg/kg, i.p. (single dose)[2][3] | 10 mg/kg, i.p. (single dose)[4][5] |
| Test Agent Dose | Not specified in abstract | 200 mg/kg[2] | 250-400 mg/kg, i.p.[4][5] |
| Key Findings | Significantly counteracted increases in serum creatinine and urea, lipid peroxidation, and pro-inflammatory markers (TNF-α, NF-κB). It also mitigated the increase in apoptotic markers.[1] | Significantly reduced elevations in serum BUN and creatinine.[2] The protective effect is associated with the suppression of the Fas/FasL expression in renal tissues.[2] | Ameliorated histological and functional changes in kidney tissues, reflected by decreased BUN and creatinine levels.[4] It has been shown to reduce oxidative stress and inflammation.[4][6] |
| Mechanism of Action | Anti-apoptotic, anti-inflammatory, and antioxidant effects, primarily mediated through the CB2 receptor.[1] | Protects normal tissues against the cytotoxicity of DNA binding chemotherapeutic agents.[7] | Acts as an antioxidant and anti-inflammatory agent, replenishing glutathione and scavenging reactive oxygen species.[6][8] |
Experimental Protocols
This compound Study:
-
Animals: Mice were divided into five groups: normal saline, this compound alone, cisplatin alone, this compound plus cisplatin, and a CB2 antagonist (AM630) plus this compound and cisplatin.
-
Dosing: this compound was administered for 7 days. A single intraperitoneal injection of cisplatin (20 mg/kg) was given on day 5.
-
Endpoint Analysis: Mice were sacrificed 72 hours after cisplatin injection. Kidneys were collected for histopathological and biochemical analyses, including serum creatinine, urea, oxidative stress markers (MDA, GSH), inflammatory markers (TNF-α, NF-κB, MCP-1, MIP-2, ICAM-1), and apoptotic markers (Bax, Bcl2, caspase-3).[1]
Amifostine Study (Representative):
-
Animals: Sprague-Dawley rats were divided into three groups: control (saline), cisplatin (6 mg/kg), and amifostine (200 mg/kg) plus cisplatin.
-
Dosing: A single intraperitoneal injection of the respective agents.
-
Endpoint Analysis: Serum BUN and creatinine were measured on days 3, 5, and 10. Renal tissues were examined for histopathological lesions, apoptosis (TUNEL assay), and expression of Fas/FasL.[2]
N-acetylcysteine Study (Representative):
-
Animals: Rats were divided into four groups: control, NAC alone (250 mg/kg), cisplatin alone (10 mg/kg), and cisplatin plus NAC.
-
Dosing: NAC was administered intraperitoneally for three consecutive days. A single intraperitoneal dose of cisplatin was given.
-
Endpoint Analysis: Plasma BUN and creatinine levels were measured. Kidney tissues were analyzed for markers of inflammation and oxidative stress (MPO, NF-kB, HMGB-1, TOS, TAS) and underwent histopathological examination.[4]
Signaling Pathway and Experimental Workflow
Caption: this compound mediated CB2 receptor signaling pathway.
Caption: Workflow for in vivo nephrotoxicity studies.
Anticancer Efficacy in Tumor Xenograft Models
This compound has shown promising antitumor activity in preclinical cancer models. This section compares its efficacy against the standard-of-care chemotherapeutic agent, cisplatin, in colon carcinoma (C26) and non-small cell lung cancer (H460) xenograft models.
Comparative Efficacy Data
| Parameter | This compound | Cisplatin |
| Animal Model | BALB/c mice (C26), Nude mice (H460) | BALB/c mice (C26)[5] |
| Tumor Model | C26 (colon carcinoma), H460 (non-small cell lung cancer) | C26 (colon carcinoma)[5] |
| Dosing Regimen | C26: 0.5 or 0.75 mg/kg, i.v., q3d x 3. H460: 0.5 mg/kg, i.v., q3d x 3. | C26: 0.1, 1, or 5 mg/kg[5] |
| Tumor Growth Inhibition | C26: Significantly greater tumor growth inhibition compared to cisplatin at a 3 mg/kg dose. H460: Significantly greater tumor growth inhibition compared to cisplatin at a 3 mg/kg dose. | C26: Dose-dependent inhibition of tumor growth.[5] |
| Survival | C26: Increased lifespan of 29.4% and 36.8% compared to the control group. | Not explicitly stated in the provided abstract. |
| Toxicity | No significant body weight loss observed. | Not explicitly stated in the provided abstract. |
Experimental Protocols
This compound Study:
-
Animals: BALB/c mice for the C26 model and nude mice for the H460 model.
-
Tumor Implantation: Subcutaneous injection of C26 or H460 cells.
-
Treatment: When tumors reached a certain volume, mice were treated with intravenous injections of this compound or cisplatin at the specified doses and schedule.
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were resected and weighed. Animal survival and body weight were also monitored.
Cisplatin C26 Study (Representative):
-
Animals: Three different substrains of BALB/c mice.
-
Tumor Implantation: Subcutaneous injection of CT26 cells.
-
Treatment: Mice were treated with varying concentrations of cisplatin (0.1, 1, and 5 mg/kg) for 14 days.
-
Endpoints: Tumor volume and histopathological structure were assessed. Expression levels of tumor-related proteins (e.g., Ki67, p53, Bax, Bcl-2, caspase-3) and inflammatory cytokines were measured.[5]
Experimental Workflow
Caption: Workflow for in vivo anticancer efficacy studies.
Neuroprotective Potential
While direct in vivo studies on the neuroprotective effects of this compound are not yet available, research on its parent compound, isatin, and its derivatives suggests a potential therapeutic role in neurodegenerative diseases. This section provides a comparative overview of the neuroprotective effects of isatin derivatives and a standard treatment for Parkinson's disease, L-DOPA, in an animal model.
Comparative Efficacy Data
| Parameter | Isatin Derivatives | L-DOPA (Levodopa) |
| Animal Model | Mice (MPTP-induced Parkinson's disease model) | Mice (MPTP-induced Parkinson's disease model)[9] |
| Test Agent Dose | 100 mg/kg (for Isatin)[10] | 8 mg/kg/day[11] |
| Key Findings | Isatin administration can alter the expression of numerous genes in the brain and interacts with a diverse set of proteins, suggesting a multifaceted neuroprotective mechanism.[11] Some derivatives exhibit potent, selective, and reversible MAO-B inhibition. | Significantly ameliorated behavioral deficits caused by MPTP.[11] Increased survival of dopaminergic neurons.[9] |
| Mechanism of Action | Modulation of gene expression, interaction with isatin-binding proteins, and inhibition of monoamine oxidase B (MAO-B).[11] | Increases dopamine levels in the brain, and modulates cell survival and apoptotic pathways.[9][11] |
Experimental Protocols
Isatin Derivatives (Proposed based on Isatin studies):
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.
-
Treatment: Administration of isatin derivatives before or after MPTP induction.
-
Endpoints: Behavioral tests (e.g., rotarod, open field), measurement of dopamine and its metabolites in the striatum, and immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
L-DOPA Study (Representative):
-
Animal Model: MPTP-induced mouse model of Parkinson's disease.
-
Treatment: Mice were treated with L-DOPA after MPTP administration.
-
Endpoints: Behavioral performance was assessed using the pole test, balance beam, and rotarod test. Levels of apoptotic proteins and inflammatory markers were measured in the striatum and substantia nigra. TH protein levels were also quantified.[11]
Logical Relationship Diagram
Caption: Comparative mechanisms of neuroprotection.
References
- 1. Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease (Journal Article) | OSTI.GOV [osti.gov]
- 4. Comparison of cisplatin-induced anti-tumor response in CT26 syngeneic tumors of three BALB/c substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective strategies in Parkinson's disease : an update on progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of L-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin suppresses the growth and proliferation of breast and cervical cancer cell lines by inhibiting integrin β5-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. Effect of cisplatin upon expression of in vivo immune tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Validation of 1-Phenylisatin's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of 1-Phenylisatin's Mode of Action
This compound has been identified as a selective agonist for the Cannabinoid-2 (CB2) receptor. Its mechanism of action in the context of cisplatin-induced kidney injury involves a multi-faceted approach encompassing anti-inflammatory, anti-apoptotic, and antioxidant effects.[1][2] Activation of the CB2 receptor by this compound initiates a signaling cascade that mitigates the cellular damage induced by cisplatin, a potent chemotherapeutic agent known for its dose-limiting nephrotoxicity.[1][2]
Comparative Analysis of CB2 Receptor Agonists
To provide a framework for understanding the potential potency of this compound, the following table summarizes the reported binding affinities (Ki) and/or functional potencies (EC50/IC50) of several well-characterized CB2 receptor agonists. It is important to note that these values were determined in various in vitro assay systems and may not be directly comparable. Currently, specific Ki or EC50/IC50 values for this compound are not available in the reviewed literature.
| Compound | Receptor Binding Affinity (Ki) at human CB2 | Functional Potency (EC50/IC50) at human CB2 | Selectivity (CB1/CB2) | Reference |
| This compound | Not Reported | Not Reported | Selective for CB2 | [1][2] |
| JWH-133 | 3.4 nM | - | ~200-fold | [3] |
| AM1241 | 3.4 nM (Ki) | - | - | [4] |
| HU-308 | ~23 nM (Ki) | - | >1000-fold | [5] |
| GW405833 | 4-12 nM (Ki) | - | 37 to 1217-fold | [6] |
| SMM-295 | - | ~2 nM (EC50) | ~50-fold | [7] |
| RNB-61 | 0.13-1.81 nM (Ki) | - | >6000-fold | [8] |
In Vivo Efficacy of this compound in a Cisplatin-Induced Nephrotoxicity Model
The protective effects of this compound have been demonstrated in a murine model of cisplatin-induced acute kidney injury. The data below, extracted from a key study, quantifies the impact of this compound pretreatment on various markers of inflammation, apoptosis, and oxidative stress.
Table 1: Effect of this compound on Markers of Cisplatin-Induced Nephrotoxicity in Mice
| Marker | Cisplatin-Treated Group | This compound + Cisplatin-Treated Group | Effect of this compound |
| Inflammatory Markers | |||
| TNF-α | Increased | Significantly Reduced | Anti-inflammatory |
| NF-κB | Increased | Significantly Reduced | Anti-inflammatory |
| MCP-1 | Increased | Significantly Reduced | Anti-inflammatory |
| MIP-2 | Increased | Significantly Reduced | Anti-inflammatory |
| ICAM-1 | Increased | Significantly Reduced | Anti-inflammatory |
| Apoptotic Markers | |||
| Caspase-3 | Increased | Significantly Reduced | Anti-apoptotic |
| Bax | Increased | Significantly Reduced | Anti-apoptotic |
| Bcl-2 | Significantly Reduced | Significantly Increased | Anti-apoptotic |
| Oxidative Stress Markers | |||
| Lipid Peroxidation (MDA) | Increased | Significantly Reduced | Antioxidant |
| Glutathione (GSH) | Decreased | Significantly Increased | Antioxidant |
| Kidney Function Markers | |||
| Serum Creatinine | Increased | Significantly Reduced | Nephroprotective |
| Blood Urea Nitrogen (BUN) | Increased | Significantly Reduced | Nephroprotective |
Data summarized from Chafik et al. (2022).[1][2]
Signaling Pathway of this compound
The protective effects of this compound are initiated by its binding to and activation of the CB2 receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the downstream modulation of multiple signaling pathways implicated in cisplatin-induced renal cell injury.
References
- 1. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intervention of cannabinoid receptor in chronic and acute kidney disease animal models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid Type 2 Receptor Activation Reduces the Progression of Kidney Fibrosis Using a Mouse Model of Unilateral Ureteral Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Phenylisatin and its N-Substituted Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 1-Phenylisatin and its N-substituted analogs, focusing on their synthesis, cytotoxic activity, and mechanisms of action, supported by experimental data and detailed protocols.
This compound serves as a crucial scaffold in medicinal chemistry, with its N-substituted analogs exhibiting a wide range of pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, and antioxidant effects. The substitution at the N1 position of the isatin core has been a key strategy in the development of novel therapeutic agents with enhanced potency and selectivity.
Comparative Cytotoxicity
The introduction of various substituents at the nitrogen atom of the this compound scaffold significantly influences its cytotoxic profile. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and a selection of its N-substituted analogs against various human cancer cell lines, as determined by the MTT assay.
| Compound | N-Substituent | Cancer Cell Line | IC50 (µM) |
| This compound | Phenyl | K562 (Leukemia) | >10 |
| HepG2 (Liver) | >10 | ||
| N-Benzylisatin | Benzyl | K562 (Leukemia) | 6.92 ± 0.28 |
| HepG2 (Liver) | 0.96 ± 0.32 | ||
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | p-methoxybenzyl | K562 (Leukemia) | 0.03 |
| Compound 9 (an N-phenyl substituted analog) | Phenyl derivative | HepG2 (Liver) | 24.09 |
| HT-29 (Colon) | 20.27 | ||
| K562 (Leukemia) | 6.10 | ||
| 5,7-dibromo-N-benzylisatin | Benzyl | HT29 (Colon) | ~1 |
| Isatin-pyrrole derivative with N-methyl | Methyl | HepG2 (Liver) | 0.47 |
Mechanisms of Action
N-substituted isatin analogs exert their biological effects through multiple mechanisms. Key signaling pathways and molecular targets that are modulated by these compounds include the inhibition of tubulin polymerization, interference with receptor tyrosine kinase signaling, and induction of apoptosis through caspase activation.
Inhibition of Tubulin Polymerization
Certain N-substituted isatin derivatives have been shown to inhibit microtubule dynamics, which is a critical process in cell division. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Several N-substituted isatin analogs have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By blocking the ATP-binding site of these receptors, they inhibit downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Induction of Apoptosis via Caspase Activation
N-substituted isatin derivatives can induce programmed cell death, or apoptosis, by activating the caspase cascade. These compounds can act as inhibitors of anti-apoptotic proteins or directly or indirectly lead to the activation of executioner caspases like caspase-3 and caspase-7, which then cleave various cellular substrates, leading to cell death.
Experimental Protocols
Synthesis of this compound and N-Substituted Analogs
General Procedure for N-Substitution of Isatin:
A common method for the synthesis of N-substituted isatins involves the reaction of isatin with an appropriate alkyl or aryl halide in the presence of a base.
-
Materials: Isatin, desired alkyl or aryl halide (e.g., benzyl bromide for N-benzylisatin), potassium carbonate (K2CO3), and dimethylformamide (DMF).
-
Procedure:
-
To a solution of isatin in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for a specified time.
-
Add the alkyl or aryl halide dropwise to the reaction mixture.
-
The reaction mixture is then stirred, often with heating, until the reaction is complete (monitored by Thin Layer Chromatography).
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
-
The crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Note: this compound is also commercially available from various chemical suppliers.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and its analogs) in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
This guide provides a foundational understanding of the comparative properties of this compound and its N-substituted analogs. The presented data and protocols are intended to assist researchers in the design and execution of further studies to explore the therapeutic potential of this versatile class of compounds.
Unraveling the Molecular Targets of 1-Phenylisatin: A Comparative Deconvolution Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylisatin, a synthetic derivative of the endogenous molecule isatin, has emerged as a compound of interest due to its selective agonist activity at the Cannabinoid Receptor 2 (CB2). This guide provides a comprehensive overview of target deconvolution studies for this compound, offering a comparative analysis with other well-established CB2 receptor agonists. We present key experimental data, detailed protocols for target identification, and visualizations of relevant biological pathways to facilitate a deeper understanding of its mechanism of action and potential off-target effects.
Performance Comparison of CB2 Receptor Agonists
While direct, publicly available quantitative binding affinity data (Kᵢ or EC₅₀) for this compound at the CB2 receptor is not currently documented, its biological activity as a selective CB2 agonist has been established.[1] In contrast, several other synthetic cannabinoids have been extensively characterized, providing a benchmark for comparison.
| Compound | Chemical Class | CB2 Receptor Binding Affinity (Kᵢ) | Selectivity for CB2 over CB1 | Key Reported Biological Effects |
| This compound | Isatin Derivative | Not Publicly Available | Selective for CB2 | Protects against cisplatin-induced nephrotoxicity through anti-apoptotic, anti-inflammatory, and antioxidant effects.[1] |
| JWH-133 | Naphthoylindole | 3.4 nM | ~200-fold | Potent anti-inflammatory and immunomodulatory effects; neuroprotective properties. |
| HU-308 | Bicyclic Cannabinoid | 22.7 nM | >1000-fold | Anti-inflammatory and analgesic effects without psychoactive side effects. |
| AM1710 | Cannabilactone | 28 nM (human) | High | Peripheral analgesic activity with limited CNS penetration. |
Target Deconvolution Methodologies
Identifying the full spectrum of molecular targets for a small molecule like this compound is crucial for a complete understanding of its pharmacological profile, including potential off-target effects that could lead to unforeseen toxicities or therapeutic benefits.[2] Several robust experimental strategies can be employed for this purpose.
Affinity Purification-Mass Spectrometry (AP-MS)
This is a powerful and widely used technique to identify direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.
Experimental Workflow for AP-MS
Quantitative Proteomics
This approach allows for the unbiased, large-scale identification and quantification of protein expression changes in cells or tissues upon treatment with a compound. This can reveal downstream effector proteins and perturbed signaling pathways, providing insights into the molecule's mechanism of action beyond its direct targets.
Experimental Workflow for Quantitative Proteomics
Signaling Pathways of CB2 Receptor Activation
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.[1] These pathways are central to the anti-inflammatory and immunomodulatory effects observed with CB2 agonists.
Experimental Protocols
Affinity Purification-Mass Spectrometry Protocol
-
Probe Synthesis and Immobilization:
-
Synthesize an analog of this compound incorporating a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester) or a biotin tag.
-
Covalently couple the NHS-ester analog to amine-functionalized agarose beads or immobilize the biotinylated analog on streptavidin-coated beads.
-
-
Protein Extraction:
-
Harvest cells or tissues and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the immobilized this compound probe for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a non-functionalized linker or a structurally similar but inactive compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by 1D SDS-PAGE.
-
-
Mass Spectrometry and Data Analysis:
-
Excise the protein bands from the gel and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Compare the proteins identified in the this compound pulldown with the negative control to identify specific binding partners.
-
Quantitative Proteomics (SILAC-based) Protocol
-
Cell Culture and Labeling:
-
Culture cells in parallel in "heavy" and "light" SILAC media for at least five cell divisions to ensure complete incorporation of the stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
-
Cell Treatment and Lysis:
-
Treat the "heavy"-labeled cells with this compound at a predetermined effective concentration and the "light"-labeled cells with a vehicle control for a specified duration.
-
Harvest and lyse the cells separately in a denaturing lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
-
Protein Digestion and Mixing:
-
Quantify the protein concentration in each lysate.
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
Reduce, alkylate, and digest the combined protein mixture with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the "heavy" to "light" ratios for each identified protein.
-
Proteins with significantly altered heavy/light ratios are considered to be up- or down-regulated in response to this compound treatment.
-
Perform bioinformatics analysis (e.g., Gene Ontology and pathway analysis) on the list of significantly regulated proteins to identify perturbed biological processes and signaling networks.
-
Conclusion
While this compound is a confirmed selective CB2 receptor agonist with demonstrated therapeutic potential in preclinical models, a comprehensive understanding of its molecular interactions remains an area for further investigation. The target deconvolution strategies outlined in this guide, particularly affinity purification-mass spectrometry and quantitative proteomics, provide robust frameworks for identifying both its primary and potential off-target binding partners. A thorough characterization of the target profile of this compound will be instrumental in advancing its development as a potential therapeutic agent and will provide a clearer picture of its performance relative to other CB2 receptor agonists.
References
Assessing the Selectivity Profile of 1-Phenylisatin Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. Among these, 1-Phenylisatin emerges as a compound of interest for its potential as a selective anticancer agent. This guide provides a comparative assessment of the selectivity profile of this compound against cancer cell lines, supported by experimental data on related isatin compounds. Due to the limited availability of comprehensive public data on this compound, this guide leverages information on structurally similar isatin derivatives to provide a potential framework for its mechanism of action and selectivity.
Comparative Cytotoxicity of Isatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| N-allyl-isatin | HepG2 (Liver Carcinoma) | Not Specified (Time & Dose Dependent Inhibition) | - | - | [1] |
| Various Isatin Derivatives | A wide range of cancer cell lines | Varies | - | - | [2][3] |
Note: The table highlights the recognized anticancer potential within the isatin chemical family. The absence of specific data for this compound underscores the need for further dedicated research to fully characterize its selectivity profile.
Experimental Protocols
The assessment of a compound's selectivity profile relies on robust and reproducible experimental methodologies. The following is a detailed protocol for the MTT assay, a widely used colorimetric method to evaluate cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay quantitatively measures the metabolic activity of living cells, which is an indicator of cell viability.
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing Potential Mechanisms of Action
Based on the available literature for isatin derivatives and related compounds, the following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway for this compound's anticancer activity.
Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Discussion and Future Directions
The available evidence on isatin derivatives strongly suggests that this compound holds promise as an anticancer agent. Studies on related compounds indicate potential mechanisms involving the induction of apoptosis, possibly through the mitochondrial pathway, and cell cycle arrest.[1] Furthermore, the known interaction of this compound with the Cannabinoid-2 (CB2) receptor suggests a role in modulating inflammatory and apoptotic pathways.[4]
However, to establish a definitive selectivity profile, further research is imperative. Key future experiments should include:
-
Comprehensive Cytotoxicity Screening: Testing this compound against a broad panel of cancer cell lines from different tissue origins and, crucially, a diverse set of normal, non-cancerous cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of this compound and the precise signaling pathways it modulates in cancer cells. This would involve techniques such as Western blotting, flow cytometry for cell cycle and apoptosis analysis, and potentially transcriptomic or proteomic profiling.
-
In Vivo Studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of cancer.
References
- 1. Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. The Cannabinoid-2 receptor agonist, this compound, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Phenylisatin: A Guide for Laboratory Professionals
Immediate Safety and Disposal Information for 1-Phenylisatin (CAS: 723-89-7)
This document provides essential procedural guidance for the safe handling and disposal of this compound, a chemical compound utilized in various research and development applications, including the synthesis of spirooxindole derivatives.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its associated risks and the required personal protective equipment (PPE).
Summary of Hazard Information:
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Oral | H301: Toxic if swallowed | [3] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [3] |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [3] |
Required Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Respiratory Protection: A type P2 (EN 143) respirator cartridge should be used, especially when handling the powder form.[4]
-
Protective Clothing: A laboratory coat or other suitable protective clothing.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as hazardous chemical waste. Do not discharge this compound or its containers into drains or the environment.[5]
1. Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]
2. Containerization:
-
Place all solid this compound waste into a designated, leak-proof hazardous waste container.[6][7]
-
The container must be compatible with the chemical. The original container can often be used for the main component of the waste.[7]
-
Ensure the container is kept tightly closed at all times, except when adding waste.[7]
3. Labeling:
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".[7]
-
The label must also include the full chemical name "this compound" and the percentage composition of the waste.[7]
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[6]
-
This storage area should be clearly marked as a hazardous waste accumulation site.[6]
-
Segregate the container from incompatible materials.[7]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
All disposal activities must be conducted in strict accordance with federal, state, and local regulations.[6]
Experimental Protocol for Spill Management:
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place all spilled material and contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[1]
-
Disposal: Dispose of all cleanup materials as hazardous waste following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound, 5G | Labscoop [labscoop.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C14H9NO2 | CID 12884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 723-89-7 [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 1-Phenylisatin
This guide provides critical safety and logistical information for the handling and disposal of 1-Phenylisatin, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary: this compound is classified as harmful if swallowed.[1] Some sources also indicate it is toxic in contact with skin and if inhaled.[2] It is a combustible solid and should be handled with appropriate care.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent use of this equipment is mandatory to prevent exposure.
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or holes before use. |
| Eyes | Safety glasses or goggles | Must provide a complete seal around the eyes. Face shields are recommended when handling larger quantities or when there is a risk of splashing.[3][4] |
| Respiratory | Dust mask or respirator | A minimum of an N95 (US) or P2 (EN 143) respirator cartridge is required, especially when handling the powder form to avoid inhalation.[3] |
| Body | Laboratory coat | A standard lab coat is required. For extensive handling, chemical-resistant coveralls should be considered.[4][5] |
| Feet | Closed-toe shoes | Required for all laboratory work. |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from preparation to cleanup.
1. Preparation:
-
Location: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
PPE: Don all required personal protective equipment as outlined in the table above before entering the designated handling area.
-
Equipment: Ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is clean, dry, and readily accessible within the fume hood to avoid unnecessary movements.
2. Weighing and Transfer:
-
Dispensing: Carefully dispense the required amount of this compound powder. Avoid creating dust clouds.
-
Transfer: Use a spatula to transfer the solid. If transferring to a flask or other vessel, do so slowly and carefully to prevent spillage.
-
Spills: In case of a small spill, gently sweep it up with a brush and dustpan, and place it in a designated waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
3. In Solution:
-
Dissolving: When dissolving this compound, add the solvent slowly to the solid. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
Handling Solutions: Even when in solution, continue to handle with all required PPE, as the risk of skin and eye contact remains.
4. Post-Handling:
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., acetone or ethanol) followed by a soap and water solution.
-
PPE Removal: Remove gloves and dispose of them in the designated chemical waste. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled waste container for halogenated or non-halogenated solvent waste, as appropriate for the solvent used.
-
-
Container Disposal:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department. Do not let product enter drains.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
